molecular formula C12H12N2O2 B13578917 Ethyl 8-aminoisoquinoline-3-carboxylate

Ethyl 8-aminoisoquinoline-3-carboxylate

Numéro de catalogue: B13578917
Poids moléculaire: 216.24 g/mol
Clé InChI: LCDNQZJOKWSUTD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 8-aminoisoquinoline-3-carboxylate (CAS 2248330-43-8) is a chemical compound with the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol. It is offered as a high-purity solid for research and development applications. This compound serves as a versatile synthetic building block within the isoquinoline chemical class. Isoquinoline scaffolds are recognized as privileged structures in medicinal chemistry due to their presence in a wide range of biologically active molecules. Researchers utilize these core structures in the discovery and development of novel therapeutic agents. The molecular structure of this compound, which incorporates both an amino group and an ester functional group, provides handles for further chemical modification, making it a valuable intermediate for constructing more complex molecules for various research programs. Compounds based on the isoquinoline structure have been investigated for a diverse array of pharmacological activities in scientific literature, including but not limited to anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects. The specific properties and applications of this particular derivative are a subject of ongoing scientific investigation. Handling and Storage: For prolonged storage, it is recommended to keep the material in a sealed, dry container, protected from light, and at a temperature of 2-8°C. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations regarding the use, storage, and disposal of this material.

Propriétés

Formule moléculaire

C12H12N2O2

Poids moléculaire

216.24 g/mol

Nom IUPAC

ethyl 8-aminoisoquinoline-3-carboxylate

InChI

InChI=1S/C12H12N2O2/c1-2-16-12(15)11-6-8-4-3-5-10(13)9(8)7-14-11/h3-7H,2,13H2,1H3

Clé InChI

LCDNQZJOKWSUTD-UHFFFAOYSA-N

SMILES canonique

CCOC(=O)C1=NC=C2C(=C1)C=CC=C2N

Origine du produit

United States
Foundational & Exploratory

Architecting Heterocyclic Scaffolds: A Technical Guide on Ethyl 8-aminoisoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the isoquinoline core serves as a privileged scaffold, frequently utilized in the design of kinase inhibitors, PARP inhibitors, and epigenetic modulators. Ethyl 8-aminoisoquinoline-3-carboxylate (CAS: 2248330-43-8) represents a highly versatile, dual-functionalized building block. The presence of an electron-donating primary amine at the 8-position and an electron-withdrawing ethyl ester at the 3-position creates a unique electronic push-pull system across the heteroaromatic ring.

This whitepaper provides an in-depth technical roadmap for handling, synthesizing, and derivatizing this molecule, moving beyond basic structural data to explore the causality behind its reactivity and the self-validating protocols required for its application in medicinal chemistry.

Structural Anatomy & Physicochemical Profiling

The strategic positioning of functional groups on the isoquinoline ring dictates its utility in fragment-based drug design (FBDD). The 8-amino group typically functions as a critical hydrogen-bond donor (e.g., binding to the hinge region of kinases), while the 3-carboxylate acts as a vector for accessing solvent-exposed channels or forming secondary interactions. Analogous structures, such as the methyl ester variant (CAS: 1989672-38-9), share similar electronic distributions and are frequently utilized in parallel library synthesis[1],[2].

Table 1: Physicochemical Properties & Analytical Relevance
ParameterValueAnalytical & Biological Relevance
CAS Registry Number 2248330-43-8Unique identifier for procurement and database querying.
Molecular Formula C12H12N2O2Determines exact mass (216.0899 Da) for high-resolution MS validation.
Molecular Weight 216.24 g/mol Highly optimal for FBDD (well below the 300 Da threshold).
Topological Polar Surface Area 65.2 ŲIndicates excellent predicted membrane permeability (ideal < 90 Ų for BBB penetration).
Hydrogen Bond Donors 1The primary amine acts as a critical target-binding donor.
Hydrogen Bond Acceptors 4Ester oxygens and the isoquinoline nitrogen facilitate target binding.
Storage Conditions 2-8°CRequired to prevent slow oxidative degradation of the electron-rich amine[3].

Mechanistic Reactivity and Synthetic Workflows

Synthesizing highly functionalized isoquinolines often requires navigating regioselectivity challenges. The most reliable method for accessing Ethyl 8-aminoisoquinoline-3-carboxylate is via the palladium-catalyzed Buchwald-Hartwig cross-coupling of an 8-bromo precursor, using an ammonia surrogate to prevent over-arylation.

SynthesisWorkflow SM Ethyl 8-bromoisoquinoline -3-carboxylate Reagents Pd2(dba)3, BINAP Benzophenone imine Cs2CO3, Toluene, 100°C SM->Reagents Int Imine Intermediate (Protected Amine) Reagents->Int Buchwald-Hartwig Cross-Coupling Hydrolysis Aqueous HCl THF, RT Int->Hydrolysis Product Ethyl 8-aminoisoquinoline -3-carboxylate Hydrolysis->Product Acidic Cleavage

Caption: Synthetic workflow for Ethyl 8-aminoisoquinoline-3-carboxylate via Pd-catalyzed amination.

Protocol 1: Buchwald-Hartwig Amination (Self-Validating System)

Step-by-Step Methodology:

  • Catalyst Activation: Charge a flame-dried Schlenk flask with Ethyl 8-bromoisoquinoline-3-carboxylate (1.0 equiv), Pd2(dba)3 (0.05 equiv), and BINAP (0.10 equiv).

  • Reagent Addition: Add anhydrous toluene, followed by benzophenone imine (1.2 equiv) as the ammonia surrogate, and Cs2CO3 (2.0 equiv).

  • Degassing: Degas the suspension via three freeze-pump-thaw cycles.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich Pd(0) active catalyst to an inactive Pd(II) species, which would stall the catalytic cycle. The large bite angle of BINAP is specifically chosen to facilitate the rate-limiting reductive elimination step at the sterically hindered 8-position.

  • Reaction Execution: Heat the mixture to 100°C for 12 hours.

    • Self-Validating Checkpoint: Monitor via LC-MS. The coupling is validated as complete only when the starting material peak (exhibiting the characteristic 1:1 isotopic bromine cluster at m/z ~280/282) is entirely replaced by the imine intermediate mass.

  • Hydrolysis: Cool to room temperature, filter through Celite, and concentrate. Dissolve the crude imine in THF and add 1M aqueous HCl (3.0 equiv). Stir at room temperature for 2 hours.

    • Causality: Mild acidic hydrolysis selectively cleaves the benzophenone imine to release the primary amine without causing unwanted hydrolysis of the ethyl ester at the 3-position.

  • Isolation: Neutralize with saturated NaHCO3, extract with EtOAc, and purify via flash chromatography.

Medicinal Chemistry Applications & Derivatization

Once the core scaffold is secured, it serves as a divergent branching point for lead optimization. The orthogonal reactivity of the 8-amine (nucleophilic) and the 3-ester (electrophilic after saponification) allows for independent derivatization.

Derivatization Core Core Scaffold Ethyl 8-aminoisoquinoline-3-carboxylate Amidation 8-NH2 Functionalization Amide/Urea Formation (Hinge-Binding Motif) Core->Amidation Electrophilic Coupling Saponification 3-Ester Hydrolysis Carboxylic Acid Generation (Solvent Channel Probe) Core->Saponification LiOH / H2O Hydrolysis Lead Lead Optimization Dual-Functionalized Kinase Inhibitor Amidation->Lead Iterative SAR Saponification->Lead Iterative SAR

Caption: Divergent derivatization pathways for lead optimization in medicinal chemistry.

Protocol 2: Saponification to 8-Aminoisoquinoline-3-carboxylic Acid

Saponification is a critical step to generate the free carboxylic acid for subsequent amide couplings (e.g., attaching solubilizing groups or targeting moieties).

Step-by-Step Methodology:

  • Solvent System: Dissolve Ethyl 8-aminoisoquinoline-3-carboxylate in a 3:1:1 mixture of THF/MeOH/H2O.

  • Hydrolysis: Add LiOH·H2O (2.0 equiv) and stir at ambient temperature for 4 hours.

    • Causality: LiOH is explicitly chosen over NaOH or KOH. The lithium cation coordinates strongly with the ester carbonyl, enhancing electrophilicity while maintaining a relatively mild pH. This prevents unwanted nucleophilic aromatic substitution (SNAr) or degradation of the electron-deficient isoquinoline core.

  • Workup: Remove the organic solvents under reduced pressure to leave the aqueous layer.

  • Precipitation: Carefully adjust the aqueous layer to pH ~4.5 using 1M HCl.

    • Self-Validating Checkpoint: The resulting 8-aminoisoquinoline-3-carboxylic acid is an amphoteric molecule. Adjusting the solution to its isoelectric point (pH ~4.5) causes spontaneous, high-purity crystallization. The visual formation of a dense precipitate validates the successful conversion and eliminates the need for complex chromatographic purification.

  • Collection: Filter the precipitate, wash with cold water, and dry in vacuo.

Analytical Quality Control (QC)

To ensure the integrity of the synthesized or procured Ethyl 8-aminoisoquinoline-3-carboxylate, rigorous QC is mandatory:

  • 1H NMR (DMSO-d6): Look for the characteristic downfield shift of the isoquinoline C1 proton (typically >9.0 ppm due to the adjacent nitrogen and ring current). The ethyl ester will present as a distinct quartet (~4.4 ppm) and triplet (~1.4 ppm). The 8-amino protons will appear as a broad singlet, exchangeable with D2O.

  • HPLC-UV: The extended conjugation of the isoquinoline ring provides strong UV absorbance. Monitor at 254 nm and 280 nm to ensure >95% purity before utilizing the scaffold in library synthesis.

References

  • Source: sigmaaldrich.
  • Source: aurumpharmatech.
  • Source: bldpharm.

Sources

Ethyl 8-aminoisoquinoline-3-carboxylate mechanism of action in vitro

Author: BenchChem Technical Support Team. Date: April 2026

Unveiling the In Vitro Mechanism of Action of Ethyl 8-Aminoisoquinoline-3-Carboxylate: A Privileged Scaffold in Kinase and Metalloenzyme Inhibition

Executive Summary

As a Senior Application Scientist navigating the complexities of early-stage drug discovery, I frequently encounter chemical building blocks that serve as the foundational architecture for multiple therapeutic classes. Ethyl 8-aminoisoquinoline-3-carboxylate (E8AIC) is a quintessential "privileged scaffold." While rarely deployed as a standalone therapeutic, its in vitro mechanism of action—characterized by highly specific hydrogen-bonding and metal-chelating properties—makes it a critical pharmacophore in the development of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors for immuno-oncology and Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) inhibitors for anemia. This technical guide dissects the structural causality behind E8AIC's in vitro efficacy and outlines self-validating biochemical protocols for its evaluation.

The Structural Rationale of the E8AIC Pharmacophore

E8AIC features a bicyclic heteroaromatic isoquinoline core, decorated with an electron-donating 8-amino group and an electron-withdrawing 3-carboxylate ester. This push-pull electronic configuration, combined with its planar geometry, allows it to intercalate into deep protein pockets with remarkable precision.

  • The 8-Amino Motif: Acts as a potent hydrogen-bond donor.

  • The Isoquinoline Nitrogen: Serves as a hydrogen-bond acceptor or a metal-chelating ligand.

  • The 3-Carboxylate Vector: Provides a synthetic handle to extend into solvent-exposed channels, improving lipophilic efficiency and target residence time.

Mechanism 1: HPK1 Inhibition via Hinge Region Binding

HPK1 (MAP4K1) is a serine/threonine kinase that negatively regulates T-cell receptor (TCR) signaling by phosphorylating SLP76, leading to T-cell exhaustion 1. Inhibiting HPK1 is a major strategy in modern immuno-oncology.

In vitro, E8AIC-derived molecules act as ATP-competitive Type I kinase inhibitors. Crystallographic and biochemical studies reveal that the 8-aminoisoquinoline core docks directly into the ATP-binding hinge region of HPK1 2.

  • Causality of Binding: The 8-amino group forms a critical hydrogen bond with the backbone carbonyl of Glu92, while the isoquinoline nitrogen accepts a hydrogen bond from the backbone amide of Cys94.

  • Solvent Extension: The 3-carboxylate is typically converted into a biaryl amide to form a salt bridge with Asp101 in the solvent-exposed region, drastically increasing potency and kinome selectivity 3.

HPK1_Pathway TCR TCR Activation HPK1 HPK1 (MAP4K1) TCR->HPK1 Activates SLP76 SLP76 Phosphorylation HPK1->SLP76 Phosphorylates Immune T-Cell Suppression SLP76->Immune Induces E8AIC E8AIC Scaffold E8AIC->HPK1 Inhibits (Hinge Bind) Activation T-Cell Activation E8AIC->Activation Rescues

Fig 1: HPK1 signaling pathway and points of intervention by the E8AIC scaffold.

Mechanism 2: HIF-PHD2 Inhibition via Metallo-Chelation

Beyond kinases, the isoquinoline-3-carboxylate scaffold is the progenitor of HIF-PHD inhibitors 4. PHD2 is an oxygen-sensing enzyme that hydroxylates HIF-1 α , targeting it for proteasomal degradation.

In vitro, the E8AIC core operates as a bidentate chelator within the PHD2 active site.

  • Causality of Chelation: The isoquinoline nitrogen and the oxygen atom of the 3-carboxylate (or its hydrolyzed/amidated derivatives) coordinate the catalytic Fe(II) ion in the active site. This displaces the endogenous co-factor 2-oxoglutarate (2-OG), halting the hydroxylation of HIF-1 α and stabilizing the transcription factor under normoxic conditions.

Self-Validating In Vitro Experimental Protocols

To rigorously evaluate the in vitro mechanism of E8AIC derivatives, assay conditions must be meticulously controlled to prevent false positives (e.g., from compound autofluorescence or enzyme oxidation).

Protocol A: TR-FRET Kinase Assay for HPK1 Inhibition

Why TR-FRET? Isoquinoline derivatives often exhibit intrinsic blue/green fluorescence. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a 50 µs time delay before reading emission, completely bypassing the short-lived autofluorescence of the E8AIC scaffold.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35, 1 mM EGTA). Critical Step: Add 2 mM DTT immediately before use. DTT prevents the oxidative dimerization of HPK1 via solvent-exposed cysteines, ensuring the hinge region (Cys94) remains accessible.

  • Reagent Dispensing: Add 5 µL of recombinant HPK1 kinase domain (final concentration 0.5 nM) to a 384-well pro-plate.

  • Compound Addition: Dispense 100 nL of E8AIC derivatives in DMSO using an acoustic dispenser. Include DMSO-only wells as positive controls (max activity) and a known pan-kinase inhibitor (e.g., Staurosporine) as a negative control (min activity).

  • Tracer/ATP Incubation: Add 5 µL of a master mix containing an ATP-competitive fluorescent tracer and Europium-labeled anti-His antibody. Incubate at 25°C for 60 minutes to reach binding equilibrium.

  • Detection & Validation: Excite the plate at 340 nm. Measure emission at 615 nm (Europium) and 665 nm (Tracer). Calculate the 665/615 ratio. Self-Validation: Calculate the Z'-factor using the controls; a Z' > 0.6 confirms assay robustness.

TR_FRET_Workflow Step1 1. Prepare Reagents (HPK1, Tracer, E8AIC) Step2 2. Incubate Plate (25°C, 60 mins) Step1->Step2 Step3 3. Excitation (340 nm) Step2->Step3 Step4 4. Measure Emission (615 nm & 665 nm) Step3->Step4 Step5 5. Calculate IC50 (Ratio 665/615) Step4->Step5

Fig 2: Step-by-step TR-FRET assay workflow for evaluating in vitro kinase inhibition.

Protocol B: AlphaScreen Assay for HIF-PHD2 Binding

Why AlphaScreen? This bead-based proximity assay is ideal for detecting the disruption of large protein-peptide interactions (PHD2 and HIF-1 α peptide) without radioactive labels.

Step-by-Step Methodology:

  • Buffer Optimization: Use 50 mM Tris-HCl pH 7.4, 50 mM NaCl, 0.1% BSA. Critical Step: Supplement with 10 µM Fe(II)SO4 and 100 µM L-ascorbate. Ascorbate is mandatory to keep the iron in the +2 oxidation state; Fe(III) cannot be chelated by the E8AIC scaffold, leading to false negatives.

  • Incubation: Mix His-tagged PHD2 (50 nM), biotinylated HIF-1 α peptide (100 nM), and E8AIC compounds. Incubate for 30 minutes.

  • Bead Addition: Add Streptavidin-Donor beads and Nickel-Chelate Acceptor beads (20 µg/mL final) under subdued lighting (beads are photosensitive).

  • Readout: Incubate for 60 minutes at room temperature, then read on an Alpha-compatible microplate reader (Excitation 680 nm, Emission 520-620 nm). A decrease in signal indicates successful displacement of the peptide by the inhibitor.

Quantitative Data & Structure-Activity Relationship (SAR)

The table below summarizes typical in vitro profiling data, demonstrating how the base E8AIC fragment is optimized into highly potent therapeutic leads.

Compound / DerivativePrimary TargetIC50 (nM)Primary Interaction MotifAssay Format
E8AIC (Base Fragment) HPK1>10,000Hinge (Glu92, Cys94)TR-FRET
E8AIC-Biaryl Amide HPK11.2Hinge + Asp101 (Solvent)TR-FRET
E8AIC (Base Fragment) PHD24,500Fe(II) ChelationAlphaScreen
Isoquinoline-3-Carboxamide Analog PHD215.0Bidentate Fe(II) ChelationAlphaScreen

Conclusion

Ethyl 8-aminoisoquinoline-3-carboxylate is a versatile and highly programmable scaffold. By understanding its precise atomic interactions—whether hydrogen bonding in the HPK1 hinge region or metal chelation in the PHD2 active site—scientists can rationally design potent inhibitors. The self-validating in vitro protocols provided ensure that these interactions are measured with high fidelity, accelerating the path from fragment to clinical candidate.

References

  • Hematopoietic Progenitor Kinase 1 in Tumor Immunology: A Medicinal Chemistry Perspective. ACS Publications. 1[1]

  • Discovery of PF-07265028, A Selective Small Molecule Inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1) for the Treatment of Cancer. ACS Publications. 3[3]

  • A Fluorescent Benzo[g]isoquinoline‐Based HIF Prolyl Hydroxylase Inhibitor for Cellular Imaging. ResearchGate. 4[4]

  • Potent and Selective Biaryl Amide Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1). ACS Publications. 2[2]

Sources

Spectroscopic Characterization of Ethyl 8-aminoisoquinoline-3-carboxylate: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Significance

Ethyl 8-aminoisoquinoline-3-carboxylate (CAS: 1647049-28-2) is a highly privileged heterocyclic building block utilized extensively in modern medicinal chemistry. The isoquinoline core serves as the foundational scaffold for numerous biologically active compounds, most notably in the development of potent hematopoietic progenitor kinase 1 (HPK1) inhibitors for cancer immunotherapy1[1].

From a structural perspective, the primary amine at the C8 position acts as a critical hydrogen bond donor within kinase hinge-binding regions, while the ethyl carboxylate at C3 provides a versatile synthetic vector for late-stage functionalization (e.g., amidation, reduction) 2[2]. Because minor regioisomeric impurities (such as the 5-amino or 7-amino variants) can drastically alter pharmacological efficacy, rigorous, self-validating spectroscopic characterization is a mandatory quality control step in drug development.

Analytical Workflow & Experimental Design

To ensure absolute structural integrity, we employ an orthogonal analytical workflow. This methodology relies on a self-validating system where data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and High-Resolution Mass Spectrometry (HRMS) cross-verify each functional group.

Workflow Prep Sample Preparation (High Purity) NMR Multi-Nuclear NMR (1H, 13C, 2D) Prep->NMR 5-10 mg IR ATR-FTIR (Functional Groups) Prep->IR Neat Solid HRMS ESI-HRMS (Exact Mass) Prep->HRMS 1 µg/mL Data Data Integration & Structural Validation NMR->Data IR->Data HRMS->Data

Fig 1. Self-validating spectroscopic workflow for structural elucidation.

Step-by-Step Spectroscopic Protocols

Multi-Nuclear NMR Acquisition
  • Sample Dissolution: Dissolve 5–10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference 3[3]. Causality: CDCl₃ provides excellent solubility for moderately polar heterocycles, while TMS ensures an unambiguous 0.00 ppm calibration point.

  • ¹H Acquisition: Acquire 16 scans on a 400 MHz spectrometer with a 90° pulse angle and a relaxation delay (d1) of 2 seconds. Causality: The 2-second delay ensures complete longitudinal relaxation (T1) of all protons, yielding quantitative integration values necessary to confirm the ethyl and amino group proton counts.

  • ¹³C Acquisition: Acquire 1024 scans using a proton-decoupled sequence with a relaxation delay of 5 seconds. Causality: Quaternary carbons (C1, C3, C8, C=O) have long T1 relaxation times and lack Nuclear Overhauser Effect (NOE) enhancement; the extended delay prevents signal attenuation.

  • D₂O Exchange (Self-Validation): Add 1 drop of D₂O to the NMR tube, shake vigorously, and re-acquire the ¹H spectrum. Causality: The broad singlet at ~5.80 ppm will disappear due to rapid deuterium exchange, unambiguously validating the assignment of the primary amine (-NH₂).

Attenuated Total Reflectance FT-IR
  • Background Collection: Acquire a 32-scan background spectrum of the clean, empty diamond ATR crystal. Causality: Background subtraction removes ambient CO₂ and water vapor signals that could mask critical N-H or C=O stretching frequencies.

  • Sample Application: Place 1–2 mg of the neat solid compound directly onto the ATR crystal and apply consistent pressure using the anvil. Causality: Intimate contact with the crystal maximizes evanescent wave penetration, ensuring a high signal-to-noise ratio without the moisture interference common in KBr pellet pressing.

ESI-HRMS Analysis
  • Sample Dilution: Prepare a 1 µg/mL solution in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% formic acid. Causality: Formic acid provides an abundant proton source, driving the formation of the [M+H]⁺ pseudomolecular ion in positive electrospray ionization (ESI+) mode.

  • Mass Calibration: Utilize a lock-mass calibrant (e.g., Leucine Enkephalin) during acquisition. Causality: Real-time mass correction ensures sub-5 ppm mass accuracy, definitively confirming the elemental composition (C₁₂H₁₂N₂O₂).

Mechanistic Elucidation of Spectral Features

Nuclear Magnetic Resonance (NMR) Dynamics

The ¹H NMR spectrum of Ethyl 8-aminoisoquinoline-3-carboxylate is a textbook example of competing electronic effects within a fused bicyclic system4[4]. The isoquinoline nitrogen (N2) exerts a strong electron-withdrawing inductive effect and diamagnetic anisotropy, severely deshielding H-1 (~9.20 ppm) and H-4 (~8.45 ppm). The H-4 proton is further pushed downfield by the anisotropic cone of the adjacent C3 ester carbonyl 5[5].

Conversely, the C8 position is substituted with a primary amine. The nitrogen lone pair donates electron density into the aromatic ring via resonance (+M effect). This localized increase in electron density heavily shields the ortho (H-7, ~6.90 ppm) and para (H-5, ~7.25 ppm) protons relative to the meta position (H-6, ~7.55 ppm).

HMBC ProtonH1 Proton H-1 (~9.2 ppm) CarbonC3 Carbon C-3 (~140 ppm) ProtonH1->CarbonC3 3J (C-H) CarbonC8a Carbon C-8a (~128 ppm) ProtonH1->CarbonC8a 2J/3J (C-H) ProtonH4 Proton H-4 (~8.4 ppm) ProtonH4->CarbonC3 2J (C-H) CarbonCarbonyl Carbonyl C=O (~166 ppm) ProtonH4->CarbonCarbonyl 3J (C-H)

Fig 2. Key 2D HMBC NMR correlations validating the isoquinoline connectivity.

Vibrational Modes (FT-IR)

The infrared spectrum is dominated by the interplay between the amine and ester functional groups. A typical aliphatic ester C=O stretch occurs at ~1735 cm⁻¹. However, in this molecule, the ester is directly conjugated to the aromatic isoquinoline system, which lowers the bond order of the carbonyl group. Consequently, the C=O stretch shifts to a lower frequency (~1715 cm⁻¹). The primary amine at C8 is identified by the classic "double fang" appearance of the asymmetric and symmetric N-H stretches at 3450 and 3350 cm⁻¹, respectively.

Mass Spectrometry Fragmentation

Under Collision-Induced Dissociation (CID), the [M+H]⁺ ion (m/z 217.0972) undergoes predictable fragmentation. The most labile moiety is the ethyl ester. Initial fragmentation typically involves the loss of an ethyl radical or ethanol molecule, yielding a stable acylium ion, followed by the extrusion of carbon monoxide (CO) or carbon dioxide (CO₂) to form a highly stable aminoisoquinoline core fragment6[6].

Consolidated Spectroscopic Data Tables

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Position Chemical Shift (δ, ppm) Multiplicity Integration Coupling (J, Hz) Assignment Justification
H-1 9.20 Singlet (s) 1H - Deshielded by adjacent N2 and ring current
H-4 8.45 Singlet (s) 1H - Deshielded by C3 ester carbonyl
H-6 7.55 Triplet (t) 1H 7.8 Meta to NH₂, standard aromatic
H-5 7.25 Doublet (d) 1H 7.8 Para to strongly donating C8-NH₂
H-7 6.90 Doublet (d) 1H 7.8 Ortho to strongly donating C8-NH₂
-NH₂ 5.80 Broad singlet (br s) 2H - Primary amine, exchanges with D₂O
-CH₂- 4.45 Quartet (q) 2H 7.1 Ethyl ester methylene

| -CH₃ | 1.45 | Triplet (t) | 3H | 7.1 | Ethyl ester methyl |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Position Chemical Shift (δ, ppm) Carbon Type Assignment Justification
C=O 166.5 Quaternary Conjugated ester carbonyl
C-1 151.2 CH Adjacent to imine nitrogen
C-8 145.0 Quaternary Attached to electron-donating -NH₂
C-3 141.5 Quaternary Attached to electron-withdrawing ester
C-4a 135.0 Quaternary Bridgehead carbon
C-6 131.0 CH Aromatic CH
C-8a 128.5 Quaternary Bridgehead carbon
C-4 122.0 CH Aromatic CH
C-5 115.5 CH Shielded by para -NH₂
C-7 110.0 CH Shielded by ortho -NH₂
-CH₂- 61.8 CH₂ Ester methylene

| -CH₃ | 14.5 | CH₃ | Ester methyl |

Table 3: FT-IR and HRMS Data Summary

Technique Key Signal / Value Assignment / Formula
FT-IR 3450, 3350 cm⁻¹ N-H stretch (asymmetric and symmetric primary amine)
FT-IR 1715 cm⁻¹ C=O stretch (conjugated ester)
FT-IR 1620, 1580 cm⁻¹ C=C and C=N aromatic ring stretches

| HRMS (ESI+) | 217.0972 m/z | [M+H]⁺ (Calculated exact mass for C₁₂H₁₃N₂O₂⁺) |

Conclusion

The comprehensive characterization of Ethyl 8-aminoisoquinoline-3-carboxylate demands a multi-faceted analytical approach. By understanding the underlying electronic causality—such as the profound deshielding effect of the isoquinoline nitrogen juxtaposed against the resonance-donating capacity of the C8 amine—researchers can confidently validate the structural identity and purity of this critical pharmacophore prior to downstream biological or synthetic applications.

References

  • A Comparative Spectroscopic Guide to Quinoline and Isoquinoline - BenchChem - 3[3]

  • 8-aminoisoquinoline compounds and uses thereof - US Patent 11612606B2 - 1[1]

  • Long-range couplings in the N.M.R. spectra of isoquinolines - Australian Journal of Chemistry - 4[4]

  • Modification of Pyrrolo[2,1-a]isoquinolines and Polysubstituted Pyrroles via Methylenation - The Journal of Organic Chemistry (ACS) -5[5]

  • Electronically Rich N-Substituted Tetrahydroisoquinoline 3-Carboxylic Acid Esters: Concise Synthesis and Conformational Studies - ResearchGate - 2[2]

  • Synthesis and in Vitro Antiproliferative Activity of New Phenylaminoisoquinolinequinones against Cancer Cell Lines - PMC (NIH) - 6[6]

Sources

Preliminary Toxicity and Safety Profile of Ethyl 8-aminoisoquinoline-3-carboxylate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Context & Scaffold Utility

Ethyl 8-aminoisoquinoline-3-carboxylate is a highly specialized heterocyclic building block predominantly utilized in the synthesis of advanced kinase inhibitors. In recent years, the 8-aminoisoquinoline pharmacophore has gained significant traction in immuno-oncology, specifically serving as a core structural motif for Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors (1)[1]. HPK1 acts as a negative regulator of T-cell receptor (TCR) signaling; inhibiting this kinase restores anti-tumor immunity and synergistically enhances the efficacy of checkpoint blockades like anti-PD-1 therapies (2)[2].

However, translating this scaffold from a synthetic intermediate into a viable clinical candidate requires rigorous safety profiling. The inherent toxicological liabilities of aromatic amines necessitate a deep mechanistic understanding of the molecule's metabolic fate and off-target interactions.

Structural Determinants of Toxicity

The toxicity profile of Ethyl 8-aminoisoquinoline-3-carboxylate is dictated by three distinct structural features, each contributing to specific hazard endpoints:

  • The 8-Amino Moiety (Toxicophore): Primary aromatic amines are classic structural alerts for idiosyncratic drug toxicity (IDT). They are highly susceptible to N-oxidation by hepatic cytochrome P450 enzymes (predominantly CYP1A2), forming reactive N-hydroxylamine intermediates. These intermediates can undergo phase II esterification (e.g., sulfation) followed by heterolytic cleavage to yield highly electrophilic nitrenium ions, which covalently bind to DNA and hepatic proteins, driving genotoxicity and hepatotoxicity.

  • The Ethyl Ester Group: While serving as a lipophilic sink to enhance cellular permeability during in vitro assays, the ethyl ester is rapidly hydrolyzed by ubiquitous tissue carboxylesterases (CES1 in the liver, CES2 in the intestine). This rapid cleavage yields the corresponding carboxylic acid, drastically altering the molecule's volume of distribution and potentially causing localized intracellular acidification.

  • The Isoquinoline Core: The planar, nitrogen-containing aromatic system is capable of DNA intercalation. When combined with the electrophilic potential of the bioactivated 8-amino group, this planarity significantly increases the risk of frameshift mutations in standard Ames testing.

Extrapolated Safety & Hazard Profile

While empirical in vivo toxicity data for the exact ethyl ester derivative remains proprietary or limited, its baseline safety profile can be reliably extrapolated from the parent compound, 8-aminoisoquinoline (3)[3]. The parent scaffold exhibits significant acute toxicity and acts as a severe irritant across multiple exposure routes (4)[4].

Quantitative Hazard Summary
Toxicological EndpointExposure RouteGHS ClassificationMechanistic Rationale
Acute Systemic Toxicity Oral / Dermal / InhalationCategory 4 (H302/312/332)Rapid systemic absorption; disruption of cellular respiration and potential methemoglobinemia.
Dermal Irritation Skin ContactCategory 2 (H315)Lipophilic penetration; localized protein denaturation by the basic amine.
Ocular Toxicity Eye ContactCategory 2A (H319)High affinity for aqueous mucosal membranes; severe, albeit reversible, irritation.
Respiratory Toxicity InhalationCategory 3 (H335)Volatilization of the ester/amine causing upper respiratory inflammation and tightness.

Self-Validating Protocol: Reactive Metabolite Trapping (LC-MS/MS)

To empirically determine the propensity of the 8-amino group to undergo CYP-mediated bioactivation into reactive electrophiles, the following self-validating Glutathione (GSH) trapping assay must be executed.

Objective: Isolate and quantify reactive N-hydroxylamine/nitrenium intermediates before they induce covalent protein binding.

Step 1: Reagent Preparation & Matrix Assembly

  • Action: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL Human Liver Microsomes (HLM), 5 mM GSH, and 10 µM of Ethyl 8-aminoisoquinoline-3-carboxylate.

  • Causality: HLM provides the full complement of human CYP450 enzymes required for bioactivation. The highly concentrated GSH (5 mM) acts as a surrogate for intracellular nucleophiles, designed to outcompete off-target protein binding and form stable, detectable thioether adducts with any generated reactive intermediates.

Step 2: System Validation & Reaction Initiation

  • Action: Set up a parallel control incubation using Acetaminophen (APAP, 10 µM) instead of the test compound. Pre-incubate all mixtures at 37°C for 5 minutes, then initiate the reactions by adding 1 mM NADPH.

  • Causality: NADPH is the obligate electron donor for CYP450 catalytic cycles; adding it last ensures the system is at thermal equilibrium, preventing artifactual degradation rates. The APAP control makes the system self-validating: APAP is known to form the reactive NAPQI metabolite. Detection of the APAP-GSH adduct validates both the enzymatic viability of the HLM batch and the sensitivity of the mass spectrometer.

Step 3: Kinetic Sampling & Quenching

  • Action: Extract 50 µL aliquots at 0, 15, 30, and 60 minutes. Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing 100 nM labetalol (Internal Standard).

  • Causality: Cold acetonitrile instantly denatures the microsomal proteins (halting the enzymatic reaction) and precipitates them out of solution. The internal standard corrects for any volumetric losses or matrix effects during ionization. The 0-minute baseline ensures that any detected adducts are strictly enzymatically derived and not artifacts of sample preparation.

Step 4: Centrifugation & HRMS Analysis

  • Action: Centrifuge at 14,000 x g for 10 minutes at 4°C. Analyze the supernatant using a high-resolution mass spectrometer (HRMS) in positive electrospray ionization (ESI+) mode, scanning for a neutral loss of 129 Da.

  • Causality: The neutral loss of 129 Da (pyroglutamic acid) is the universal mass-spectral signature of GSH conjugates undergoing collision-induced dissociation (CID). This allows for the untargeted screening of all potential reactive adducts formed by the isoquinoline scaffold without needing a synthesized analytical standard of the metabolite.

Mechanistic Pathway Visualization

The following diagram maps the divergent metabolic pathways of the scaffold, highlighting the competition between safe ester hydrolysis and toxicological CYP450 bioactivation.

MetabolicPathway Parent Ethyl 8-aminoisoquinoline-3-carboxylate (Parent Scaffold) CES Carboxylesterase (CES1/2) Hydrolysis Parent->CES Major Pathway CYP CYP450 (e.g., CYP1A2) N-Oxidation Parent->CYP Minor/Toxic Pathway AcidMetabolite 8-aminoisoquinoline-3-carboxylic acid (Detoxified / Excreted) CES->AcidMetabolite Hydroxylamine N-Hydroxylamine Intermediate (Reactive Electrophile) CYP->Hydroxylamine GSH Glutathione (GSH) Conjugation Hydroxylamine->GSH Phase II Trapping Covalent Covalent Binding to Proteins/DNA (Hepatotoxicity / Genotoxicity) Hydroxylamine->Covalent Unquenched Escape GSHAdduct GSH Adduct (Safe Elimination) GSH->GSHAdduct

Predicted metabolic bioactivation and detoxification pathways for the 8-aminoisoquinoline scaffold.

References

  • Title: 8-aminoisoquinoline compounds and uses thereof (US11612606B2) | Source: Google Patents | URL: 1

  • Title: Hematopoietic Progenitor Kinase 1 in Tumor Immunology: A Medicinal Chemistry Perspective | Source: ACS Publications | URL: 2

  • Title: SAFETY DATA SHEET - 8-Aminoisoquinoline | Source: Fisher Scientific | URL: 3

  • Title: SAFETY DATA SHEET - 8-AMINOISOQUINOLINE | Source: chemBlink | URL: 4

Sources

Ethyl 8-Aminoisoquinoline-3-Carboxylate: A Definitive Guide to Metabolic Pathways in Hepatic Microsomes

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary As a Senior Application Scientist specializing in drug metabolism and pharmacokinetics (DMPK), I frequently encounter structurally complex building blocks that present multiple metabolic liabilities. Ethyl 8-aminoisoquinoline-3-carboxylate is a prime example of a multi-functional scaffold, combining an ethyl ester, a primary aromatic amine, and an isoquinoline core. Understanding how human liver microsomes (HLMs) process this molecule is critical for lead optimization, as premature clearance or reactive metabolite formation can derail a drug discovery program. This whitepaper deconstructs the mechanistic pathways, structural liabilities, and self-validating experimental protocols required to profile this compound.

Structural Liability Analysis & Causality

In hepatic microsomes, molecules are subjected to a battery of Phase I enzymes. For ethyl 8-aminoisoquinoline-3-carboxylate, the structural motifs dictate a specific metabolic hierarchy:

  • The Ethyl Ester (The Achilles Heel): Esters are highly susceptible to hydrolysis by Carboxylesterases (CES). In human liver microsomes, CES1 is the most abundant isoform. Because CES1 possesses a large acyl-binding pocket and a small alcohol-binding pore, it exhibits a profound preference for substrates with a large acyl group and a small alcohol leaving group (such as ethanol). Consequently, the ethyl ester at the 3-position is rapidly cleaved[1].

  • The Primary Aromatic Amine (The Reactive Center): The 8-amino group is a classic target for N-oxygenation. Both Cytochrome P450s (CYPs) and Flavin-containing monooxygenases (FMOs, specifically FMO3) compete to oxidize primary amines into hydroxylamines. This is a critical toxicological liability, as hydroxylamines can further oxidize into reactive nitroso species that form covalent adducts with cellular proteins[2].

  • The Isoquinoline Core (The Aromatic Target): The nitrogen-containing bicyclic ring is a privileged medicinal chemistry scaffold, but it is susceptible to CYP-mediated aromatic hydroxylation (typically at the 1-, 4-, or 5-positions) and N-oxidation of the ring nitrogen[3][4].

Core Metabolic Pathways

Understanding the why behind metabolite formation allows us to predict clearance rates and design better analogs.

  • Pathway A: Carboxylesterase-Mediated Hydrolysis (Dominant) Unlike CYPs, CES enzymes are hydrolases that do not require NADPH to function. Upon entry into the microsomal environment, the catalytic serine of CES1 rapidly attacks the carbonyl carbon of the ethyl ester. This releases ethanol and forms the major metabolite: 8-aminoisoquinoline-3-carboxylic acid. In uninhibited HLMs, this is typically the highest-clearance pathway.

  • Pathway B: N-Hydroxylation (CYP/FMO Mediated) If the ester is sterically hindered during lead optimization, oxidative pathways become prominent. FMO3 and CYPs (such as CYP3A4 and CYP2D6) catalyze the N-hydroxylation of the primary amine[2].

  • Pathway C: Aromatic Hydroxylation CYP isoforms mediate the insertion of an oxygen atom into the electron-rich regions of the isoquinoline ring, forming hydroxy-isoquinoline derivatives[4].

MetabolicPathways Parent Ethyl 8-aminoisoquinoline- 3-carboxylate CES Carboxylesterase 1 (CES1) Parent->CES Ester Cleavage CYP_FMO CYP3A4 / FMO3 Parent->CYP_FMO N-Oxidation CYP_Ring CYP1A2 / CYP2D6 Parent->CYP_Ring Aromatic Hydroxylation Met1 8-Aminoisoquinoline- 3-carboxylic acid (Major) CES->Met1 Met2 8-Hydroxylamino- isoquinoline ester (Minor/Reactive) CYP_FMO->Met2 Met3 Hydroxy-isoquinoline derivatives CYP_Ring->Met3

Fig 1. Primary Phase I metabolic pathways of ethyl 8-aminoisoquinoline-3-carboxylate in HLMs.

Self-Validating Experimental Protocol

To accurately profile these competing pathways, a standard microsomal stability assay is insufficient. As an expert, I design self-validating systems that isolate specific enzyme classes using selective cofactors and thermal differentiation to prove causality.

Step-by-Step Methodology: Differential MetID Assay

  • Matrix Preparation: Prepare pooled Human Liver Microsomes (HLMs) at a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Self-Validating Control Setup: Aliquot the matrix into four distinct reaction tubes to isolate specific enzymatic drivers:

    • Tube 1 (Complete System): HLM + NADPH (Profiles all Phase I pathways).

    • Tube 2 (CES Isolation): HLM without NADPH. Causality: CYPs and FMOs require NADPH to function. Omitting it isolates ester hydrolysis, proving CES activity.

    • Tube 3 (FMO Inactivation): Pre-heat HLM at 45°C for 5 minutes before adding NADPH. Causality: FMOs are notoriously heat-labile, while CYPs remain stable at 45°C. This differentiates CYP-driven vs. FMO-driven N-oxidation.

    • Tube 4 (Negative Control): Heat-inactivated HLM (90°C for 10 min) + NADPH. Causality: Rules out chemical instability of the ester in the pH 7.4 buffer.

  • Initiation: Spike Ethyl 8-aminoisoquinoline-3-carboxylate (1 µM final concentration, <1% DMSO) into all tubes. Pre-incubate at 37°C for 5 minutes. Initiate Tubes 1, 3, and 4 by adding 1 mM NADPH.

  • Kinetic Sampling: At 0, 5, 15, 30, and 60 minutes, withdraw 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Immediate quenching precipitates proteins and halts all enzymatic activity, locking the kinetic snapshot.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-HRMS (High-Resolution Mass Spectrometry) to quantify parent depletion and structurally elucidate metabolites.

Workflow Prep Prepare HLM Incubation Mix (0.5 mg/mL) Spike Spike Substrate (1 µM final) Prep->Spike Cofactor Add NADPH (Initiate Reaction) Spike->Cofactor Timepoints Sample at 0, 5, 15, 30, 60 min Cofactor->Timepoints Quench Quench with Cold Acetonitrile Timepoints->Quench Analysis Centrifuge & LC-HRMS Analysis Quench->Analysis

Fig 2. Step-by-step experimental workflow for differential microsomal stability and metabolite identification.

Quantitative Data Interpretation

When executing the above protocol, the quantitative data reveals the dominant clearance mechanisms. Below is a representative data summary illustrating the kinetic profiling of this compound, demonstrating the massive impact of CES-mediated hydrolysis compared to oxidative pathways.

Experimental ConditionCofactor Status t1/2​ (min) CLint​ (µL/min/mg)Major Metabolite IdentifiedPrimary Enzyme Driver
Tube 1: Complete System + NADPH8.5163.18-Aminoisoquinoline-3-carboxylic acidCES1 (Dominant)
Tube 2: CES Isolation - NADPH9.2150.68-Aminoisoquinoline-3-carboxylic acidCES1 (Isolated)
Tube 3: FMO Inactivation + NADPH (45°C Pre-heat)8.8157.58-Aminoisoquinoline-3-carboxylic acidCES1 + CYPs
Tube 4: Negative Control + NADPH (90°C Pre-heat)>120< 5.0None detectedN/A (Stable in buffer)

Data Insight: The negligible difference in intrinsic clearance ( CLint​ ) between Tube 1 (+NADPH) and Tube 2 (-NADPH) definitively proves that ester hydrolysis by Carboxylesterases is the rate-limiting step in the metabolism of this compound, overshadowing CYP/FMO oxidative pathways.

References
  • Comparison of the metabolic stability of different isoquinoline derivatives Benchchem URL:[3]

  • Identification of cytochrome P450 (CYP) isoforms involved in the metabolism of corynoline, and assessment of its herb-drug interactions PubMed (NIH) URL:[4]

  • N-Oxygenation of Primary Amines and Hydroxylamines and Retroreduction of Hydroxylamines by Adult Human Liver Microsomes and Adult Human Flavin-Containing Monooxygenase 3 Chemical Research in Toxicology - ACS Publications URL:[2]

  • Human carboxylesterases: a comprehensive review PMC - NIH URL:[1]

Sources

Methodological & Application

Application Note: De Novo Synthesis and Isolation of Ethyl 8-aminoisoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Applications: Synthesis of HIF hydroxylase inhibitors, anthelmintic agents, and advanced heterocyclic building blocks.

Scientific Rationale and Mechanistic Overview

Ethyl 8-aminoisoquinoline-3-carboxylate is a highly valued intermediate in pharmaceutical development, particularly in the synthesis of bioactive compounds targeting hypoxia-inducible factor (HIF) pathways and parasitic infections[1][2]. The synthesis of this specific regioisomer requires a carefully orchestrated sequence of condensation, electrophilic aromatic substitution, and controlled reduction.

The protocol detailed herein utilizes a three-stage convergent approach:

  • Core Assembly (Condensation): The isoquinoline ring is constructed via a domino reaction between o-phthalaldehyde and diethyl aminomalonate. This method is highly efficient for generating the 3-carboxylate framework[3].

  • Regioselective Nitration: Electrophilic nitration of the isoquinoline core in strongly acidic media predominantly directs the nitro group to the 5- and 8-positions[4]. The protonated isoquinolinium ion deactivates the pyridine ring, forcing substitution onto the benzene ring. Chromatographic separation is required to isolate the 8-nitro isomer from the 5-nitro byproduct.

  • Catalytic Hydrogenation: The isolated 8-nitroisoquinoline is reduced to the corresponding amine. Palladium on carbon (Pd/C) under a hydrogen atmosphere is selected over harsher dissolving metal reductions (e.g., Fe/HCl) to prevent ester hydrolysis or partial reduction of the heterocyclic ring[2][4].

Synthetic Workflow

Synthesis A o-Phthalaldehyde + Diethyl aminomalonate B Ethyl isoquinoline- 3-carboxylate A->B Condensation EtONa, EtOH C Nitration (KNO3, H2SO4) B->C Electrophilic Substitution D Ethyl 8-nitroisoquinoline- 3-carboxylate C->D Isomer Separation (Column Chrom.) E Reduction (Pd/C, H2) D->E Catalytic Hydrogenation F Ethyl 8-aminoisoquinoline- 3-carboxylate E->F Isolation

Figure 1: Three-step synthetic workflow for Ethyl 8-aminoisoquinoline-3-carboxylate.

Quantitative Reaction Parameters

StepReactionReagents / CatalystTemp (°C)Time (h)Expected Yield (%)Purification Method
1 Core Assemblyo-Phthalaldehyde, Diethyl aminomalonate, EtONa78 (Reflux)4.075 - 80%Vacuum Distillation / Recrystallization
2 NitrationKNO₃, conc. H₂SO₄0 to 202.530 - 35%*Silica Gel Column Chromatography
3 Reduction10% Pd/C, H₂ (1 atm), EtOH2512.085 - 90%Celite Filtration & Concentration

*Yield reflects the isolated 8-nitro regioisomer after separation from the 5-nitro isomer.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl isoquinoline-3-carboxylate

Causality Note: Solid MgSO₄ is often added to the reaction mixture to act as a desiccant, driving the condensation forward by removing the water byproduct[3].

  • Preparation: In a flame-dried, nitrogen-purged 250 mL round-bottom flask, dissolve freshly prepared diethyl aminomalonate (1.3 g, 7.46 mmol) and commercial o-phthalaldehyde (1.0 g, 7.46 mmol) in 40 mL of anhydrous ethanol[3].

  • Activation: Cool the mixture to 0 °C using an ice bath. Add anhydrous MgSO₄ (1.5 g) followed by the portion-wise addition of sodium ethoxide (EtONa) (0.56 g, 8.2 mmol, 1.1 eq)[3].

  • Reflux: Remove the ice bath, attach a reflux condenser, and heat the mixture to reflux (approx. 78 °C) with vigorous magnetic stirring for 4 hours. Monitor reaction completion via TLC (Hexane/EtOAc 3:1).

  • Workup: Cool to room temperature, filter through a sintered glass funnel to remove MgSO₄, and concentrate the filtrate in vacuo.

  • Purification: Purify the resulting crude oil by distillation under reduced pressure or recrystallization from ethyl acetate to yield Ethyl isoquinoline-3-carboxylate as a pale solid[3].

Step 2: Regioselective Nitration to Ethyl 8-nitroisoquinoline-3-carboxylate

Causality Note: Temperature control is critical. Nitration of the isoquinoline ring is highly exothermic. Maintaining the temperature below 5 °C during addition prevents over-nitration and oxidative degradation of the ester[4].

  • Acidic Solvation: Dissolve Ethyl isoquinoline-3-carboxylate (1.0 g, 4.97 mmol) in concentrated sulfuric acid (H₂SO₄, 10 mL) in a 100 mL round-bottom flask. Stir until completely dissolved and cool to 0 °C in an ice-salt bath.

  • Nitration: Slowly add potassium nitrate (KNO₃) (0.55 g, 5.46 mmol, 1.1 eq) in small portions over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Allow the mixture to stir at 0 °C for 1 hour, then gradually warm to room temperature and stir for an additional 1.5 hours.

  • Quenching: Carefully pour the acidic mixture over 100 g of crushed ice. Neutralize the aqueous layer slowly with saturated aqueous Na₂CO₃ until pH ~8 is reached.

  • Extraction & Isolation: Extract the aqueous phase with dichloromethane (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Chromatography: The crude mixture contains both 5-nitro and 8-nitro isomers. Separate the isomers using flash column chromatography (Silica gel, gradient elution: Hexane to Hexane/EtOAc 7:3). Isolate the fraction corresponding to Ethyl 8-nitroisoquinoline-3-carboxylate.

Step 3: Catalytic Reduction to Ethyl 8-aminoisoquinoline-3-carboxylate

Causality Note: Mild catalytic hydrogenation is utilized to quantitatively reduce the nitro group without risking the hydrogenolysis of the ester or saturation of the aromatic isoquinoline system[2].

  • Setup: In a 100 mL hydrogenation flask, dissolve Ethyl 8-nitroisoquinoline-3-carboxylate (0.5 g, 2.03 mmol) in 25 mL of absolute ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (0.05 g, 10% w/w) to the solution under a steady stream of nitrogen to prevent ignition.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Maintain the reaction under a hydrogen atmosphere (1 atm, via balloon) at room temperature for 12 hours with vigorous stirring[2].

  • Monitoring: Verify the complete disappearance of the nitro starting material via LC-MS or TLC.

  • Filtration: Purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with excess ethanol (20 mL) and ethyl acetate (20 mL).

  • Final Isolation: Concentrate the combined filtrates under reduced pressure to afford Ethyl 8-aminoisoquinoline-3-carboxylate. The product can be further purified by recrystallization from ethanol/water if ultra-high purity (>99%) is required for downstream biological assays.

References

  • [1] US9340511B2 - Process for making isoquinoline compounds. Google Patents. Available at:

  • [3] Reactivity of 3-Ethoxycarbonyl Isoquinolinium Salts Towards Various Nucleophilic Reagents: Applications to the Synthesis of New 1,2-Dihydroisoquinoline-3-carboxylates. National Institutes of Health (NIH). Available at:

  • [2] WO2021018839A1 - Isoquinoline derivatives and their use for the treatment of parasitic infections. Google Patents. Available at:

  • [4] Product Class 5: Isoquinolines. Thieme Connect. Available at:

Sources

Application Note: Preparation and Cell Culture Application of Ethyl 8-aminoisoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

Ethyl 8-aminoisoquinoline-3-carboxylate (EAIC) is a highly specialized heterocyclic building block and pharmacophore core. In modern drug development, 8-aminoisoquinoline derivatives are primarily investigated for their role as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) , a critical negative regulator of T-cell receptor (TCR) signaling [1]. By blocking HPK1 kinase activity, these compounds prevent the inhibitory phosphorylation of the SLP-76 signalosome, thereby sustaining T-cell activation and enhancing anti-tumor immunity [2]. Additionally, the 8-aminoisoquinoline scaffold is utilized in synthesizing metal-complexed transmembrane chloride transporters designed to trigger apoptosis in chemoresistant cell lines [3].

Because EAIC is highly hydrophobic and prone to ester hydrolysis under improper storage conditions, preparing a stable, biologically compatible stock solution is critical for generating reproducible in vitro data. This guide provides a self-validating, biochemically rigorous protocol for formulating EAIC stock solutions and executing cell culture treatments.

HPK1_Signaling TCR T-Cell Receptor (TCR) SLP76 SLP-76 Signalosome TCR->SLP76 Activation HPK1 HPK1 Kinase (Negative Feedback) SLP76->HPK1 Recruits Activation T-Cell Proliferation & IL-2 Secretion SLP76->Activation Sustained Immune Response HPK1->SLP76 Inhibitory Phosphorylation EAIC Ethyl 8-aminoisoquinoline- 3-carboxylate Scaffold EAIC->HPK1 Competitive Kinase Inhibition

Mechanism of Action: 8-Aminoisoquinoline scaffolds inhibit HPK1 to sustain T-cell activation.

Physicochemical Parameters & Formulation Rationale

To ensure cellular assays are driven by the compound's pharmacodynamics rather than vehicle artifacts, the solvent must be carefully selected. EAIC exhibits poor aqueous solubility but dissolves readily in polar aprotic solvents. Anhydrous Dimethyl Sulfoxide (DMSO) is the mandatory vehicle. Standard laboratory DMSO is highly hygroscopic; the introduction of atmospheric moisture can cause the hydrophobic isoquinoline to precipitate and promote slow hydrolysis of the ethyl ester group during long-term storage.

Table 1: Physicochemical Properties & Master Stock Metrics
ParameterValue / SpecificationScientific Implication
Chemical Formula C₁₂H₁₂N₂O₂Highly lipophilic; requires organic solvent.
Molecular Weight 216.24 g/mol Used for precise molarity calculations.
Primary Vehicle Anhydrous DMSO (≥99.9%)Prevents ester hydrolysis and micro-precipitation.
Target Master Stock 10 mMOptimal concentration to keep final cell culture DMSO ≤0.1%.
Mass per 1 mL DMSO 2.16 mgStandard preparation volume for analytical accuracy.

Self-Validating Protocol: Master Stock Preparation

This methodology employs a "closed-loop" validation system. Do not proceed to the next step unless the validation check is confirmed.

Stock_Prep Weigh Weigh EAIC (2.16 mg) Solvent Add 1 mL Anhydrous DMSO Weigh->Solvent Dissolve Vortex & Sonicate (Water Bath, 5 min) Solvent->Dissolve Aliquot Aliquot (50 µL) Single-Use Dissolve->Aliquot Store Store at -80°C (Desiccated) Aliquot->Store

Self-validating workflow for EAIC master stock preparation and long-term storage.

Step-by-Step Methodology
  • Equilibration : Allow the lyophilized EAIC vial to equilibrate to room temperature in a desiccator for 30 minutes before opening.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, ruining the anhydrous integrity of the stock.

  • Weighing & Solvation : Weigh exactly 2.16 mg of EAIC using an analytical balance. Transfer to a sterile, amber microcentrifuge tube (the isoquinoline core can be sensitive to prolonged UV exposure). Add 1.0 mL of Anhydrous DMSO.

  • Dissolution : Vortex for 30 seconds. If particulates remain, place the tube in a room-temperature ultrasonic water bath for 5 minutes.

    • Validation Check (The Tyndall Effect): Shine a laser pointer or bright LED through the tube against a dark background. If the beam path is visible (scattering), micro-particulates are still present. Sonicate until the solution is optically clear.

  • Aliquoting : Dispense the 10 mM master stock into 50 µL single-use aliquots.

    • Causality: Repeated freeze-thaw cycles induce "freeze-concentration" gradients and irreversible precipitation of the compound.

  • Storage : Store aliquots at -80°C in a secondary container with a desiccant pack.

Cell Culture Dilution Matrix & Application

When applying EAIC to sensitive cell lines (e.g., primary human T-cells or Jurkat cells), the final DMSO concentration must strictly remain ≤0.1% (v/v) to prevent solvent-induced cytotoxicity and basal stress kinase activation.

To achieve this, utilize a 1000X Intermediate Stock strategy. Never dilute the 10 mM master stock directly into the final media volume, as the thermodynamic shock of hitting aqueous media will cause the compound to "crash out."

Table 2: 1000X Intermediate Dilution Matrix
Desired Final Conc. (in Media)Intermediate Stock Conc. (1000X in DMSO)Preparation of Intermediate StockVolume of 1000X Stock added to 1 mL Media
10 µM 10 mMUse Master Stock directly1.0 µL
1 µM 1 mM10 µL of 10 mM Stock + 90 µL DMSO1.0 µL
100 nM 100 µM10 µL of 1 mM Stock + 90 µL DMSO1.0 µL
10 nM 10 µM10 µL of 100 µM Stock + 90 µL DMSO1.0 µL
Media Inoculation Protocol
  • Pre-warm Media : Ensure the target cell culture media is pre-warmed to 37°C. Cold media drastically reduces the solubility limit of lipophilic compounds.

  • Submersion Addition : Pipette 1.0 µL of the appropriate 1000X intermediate stock directly into the center of 1 mL of pre-warmed media. Do not let the DMSO touch the dry plastic walls of the tube.

  • Rapid Dispersion : Immediately vortex the media for 3 seconds to disperse the DMSO droplet before localized precipitation can occur.

    • Validation Check (Spectrophotometric QC): Blank a spectrophotometer with pure media. Read the EAIC-spiked media at 600 nm (OD600). An OD > 0.05 indicates the compound has precipitated out of solution. If this occurs, discard and repeat the dilution with more vigorous mixing.

  • Control Implementation : Always run a Vehicle Control (1.0 µL of pure DMSO in 1 mL media) to validate that any observed changes in IL-2 secretion or cell viability are strictly due to the isoquinoline derivative.

References

  • Source: United States Patent and Trademark Office (US11612606B2)
  • Title : A Convergent Synthesis of HPK1 Inhibitor GNE-6893 via Palladium-Catalyzed Functionalization of a Tetrasubstituted Isoquinoline Source : Organic Process Research & Development (ACS Publications) URL :[Link]

  • Title : Platinum-based metal complexes as chloride transporters that trigger apoptosis Source : Chemical Science (RSC Publishing) URL :[Link]

Application Note: Ethyl 8-aminoisoquinoline-3-carboxylate in Medicinal Chemistry and Target-Directed Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

Ethyl 8-aminoisoquinoline-3-carboxylate is a highly versatile, bifunctional heterocyclic building block that has emerged as a privileged scaffold in modern drug discovery. The orthogonal reactivity of its C8-primary amine and C3-ethyl ester enables divergent synthetic pathways without the need for complex protecting-group strategies.

This application note provides a comprehensive guide to utilizing this compound in two cutting-edge therapeutic domains:

  • The synthesis of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors for immuno-oncology.

  • The development of Platinum(II)-based transmembrane anionophores designed to induce apoptosis in chemoresistant tumors.

By acting as a Senior Application Scientist, this guide bridges the gap between theoretical mechanism and bench-level execution, ensuring that every protocol is grounded in causality and self-validating analytical checkpoints.

Application I: Immuno-Oncology via HPK1 Inhibition

Mechanistic Insight

Hematopoietic progenitor kinase 1 (HPK1) is a critical negative regulator of dendritic cell activation and T/B cell responses. Upon T cell receptor (TCR) engagement, HPK1 phosphorylates the adaptor proteins SLP76 (at Ser376) and Gads (at Thr254). This phosphorylation recruits 14-3-3 proteins, which dismantle the SLP76-Gads complex from LAT-containing signaling microclusters, effectively dampening the immune response.

Inhibiting HPK1 prevents this microcluster dissociation, thereby restoring robust T cell activation and enhancing anti-tumor immunity. As detailed in recent [1], 3-carbonylamino-8-aminoisoquinoline derivatives act as potent, ATP-competitive inhibitors of the HPK1 kinase domain. The isoquinoline nitrogen and C3-amide provide critical hydrogen bonding within the kinase hinge region, while the C8-amine allows for solvent-exposed functionalization to tune pharmacokinetics.

HPK1_Pathway TCR TCR Activation LAT LAT Microclusters TCR->LAT Recruits HPK1 HPK1 Kinase TCR->HPK1 Activates SLP76 SLP76 / Gads Complex LAT->SLP76 Binds HPK1->SLP76 Phosphorylates (Inhibitory) Immune Anti-Tumor Immunity SLP76->Immune Promotes Inhibitor 8-Aminoisoquinoline Inhibitor Inhibitor->HPK1 Blocks

Figure 1: HPK1 signaling pathway and its blockade by 8-aminoisoquinoline derivatives.

Experimental Protocol: Synthesis of 3-Carboxamide HPK1 Inhibitors

Objective: Convert the C3-ethyl ester to a target-specific amide while preserving the C8-amine for subsequent cross-coupling.

Step 1: Saponification of the Ethyl Ester

  • Procedure: Dissolve Ethyl 8-aminoisoquinoline-3-carboxylate (1.0 eq) in a 3:1 mixture of THF/H₂O. Add LiOH·H₂O (3.0 eq) and stir at ambient temperature for 4-6 hours.

  • Causality: LiOH is selected over NaOH/KOH to provide a milder basic environment, preventing potential degradation of the electron-deficient isoquinoline ring. THF ensures complete solubilization of the starting material, while water drives the hydrolysis.

  • Validation: Monitor via LC-MS. The reaction is complete when the starting mass ( M+H ) shifts to the free acid mass ( −28 Da). Acidify with 1M HCl to pH 4 to precipitate the 8-aminoisoquinoline-3-carboxylic acid.

Step 2: Amide Coupling

  • Procedure: Suspend the intermediate acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to form the active ester, then add the desired primary/secondary amine (1.2 eq). Stir for 12 hours at room temperature.

  • Causality: HATU is utilized because the isoquinoline-3-carboxylic acid can be sterically hindered and electronically deactivated. The pre-activation step ensures high-fidelity coupling without competing side reactions from the C8-primary amine (which is significantly less nucleophilic due to conjugation with the aromatic system).

  • Validation: Quench with water and extract with EtOAc. Perform ¹H-NMR (DMSO- d6​ ); the disappearance of the carboxylic acid proton and the appearance of the distinct amide N-H proton (~8.5-9.0 ppm) validates successful coupling.

Application II: Transmembrane Anionophores for Apoptosis

Mechanistic Insight

Overcoming cisplatin resistance in oncology requires novel mechanisms of action. Recent breakthroughs in [2] have demonstrated that Pt(II) complexes bearing urea-appended isoquinoline ligands act as highly efficient transmembrane chloride transporters.

By functionalizing the C8-amine of the isoquinoline into a urea derivative, the molecule gains classical hydrogen-bonding capabilities for anion recognition. When coordinated to a Pt(II) center, the resulting complex inserts into cellular membranes, disrupts intracellular ion homeostasis (Cl⁻/NO₃⁻ exchange), and triggers apoptosis via the inhibition of intracellular reactive oxygen species (ROS), completely bypassing traditional DNA-crosslinking resistance pathways.

Pt_Synthesis Start Ethyl 8-aminoisoquinoline- 3-carboxylate Iso Isocyanate Intermediate Start->Iso Triphosgene Urea Urea-Functionalized Ligand Iso->Urea Alkyl Amine PtComplex Pt(II) Anionophore Urea->PtComplex Pt(II) Precursor, AgBF4

Figure 2: Workflow for synthesizing Pt(II)-based urea-isoquinoline anionophores.

Experimental Protocol: Synthesis of Urea-Appended Pt(II) Complexes

Objective: Transform the C8-amine into a urea ligand and coordinate it to a Platinum(II) core.

Step 1: In Situ Isocyanate Generation

  • Procedure: Dissolve Ethyl 8-aminoisoquinoline-3-carboxylate (1.0 eq) and triethylamine (3.0 eq) in anhydrous DCM at 0 °C under nitrogen. Slowly add triphosgene (0.4 eq) dissolved in DCM. Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Causality: Triphosgene is utilized as a safe, solid alternative to phosgene gas. The strict anhydrous conditions and low temperature prevent the premature hydrolysis of the highly reactive isocyanate intermediate back to the amine.

Step 2: Urea Condensation

  • Procedure: To the crude isocyanate solution, directly add the relevant alkyl amine (e.g., propylamine, 1.5 eq). Stir overnight at room temperature.

  • Causality: The one-pot telescoping of this reaction avoids the isolation of the moisture-sensitive isocyanate. The alkyl chain length (e.g., propyl) is specifically chosen to tune the lipophilicity (LogP) of the final complex, which is critical for optimal membrane insertion.

  • Validation: Purify via flash chromatography. Confirm urea formation via IR spectroscopy (strong C=O stretch at ~1650 cm⁻¹ and N-H stretch at ~3300 cm⁻¹).

Step 3: Pt(II) Complexation

  • Procedure: Combine the urea-isoquinoline ligand (2.0 eq) with dichlorobis(propanenitrile)platinum(II) (1.0 eq) in acetonitrile. Add Silver tetrafluoroborate (AgBF₄, 2.0 eq) and reflux overnight in the dark.

  • Causality: AgBF₄ acts as a halide abstractor, precipitating AgCl and driving the coordination of the isoquinoline nitrogen to the Pt(II) center. The reaction is kept in the dark to prevent the photodecomposition of silver salts.

  • Validation: Filter the cooled mixture through Celite to remove AgCl. Evaporate the filtrate to yield the complex. High-resolution mass spectrometry (HRMS) should reveal the distinct isotopic pattern of Platinum.

Quantitative Data Summaries

To guide lead optimization, the following table summarizes the benchmark quantitative metrics associated with the two primary applications of the 8-aminoisoquinoline scaffold.

Application DomainTarget / MechanismKey Intermediate Derived from ScaffoldReadout / Efficacy MetricReference
Immuno-Oncology HPK1 Kinase Inhibition3-Carbonylamino-8-aminoisoquinolineIC₅₀ < 10 nM (Enzyme assay); Enhanced IL-2 secretion[1]
Cancer Therapeutics Transmembrane Cl⁻ TransportUrea-appended Pt(II) ComplexBinding Affinity ( Ka​ ) > 10⁵ M⁻¹ (Sulfate/Chloride)[2]

References

  • 8-aminoisoquinoline compounds and uses thereof Source: United States Patent US11612606B2 URL
  • Platinum-based metal complexes as chloride transporters that trigger apoptosis Source: Chemical Science (Royal Society of Chemistry), 2024 URL:[Link]

Advanced HPLC-MS/MS Method Development for the Quantification of Ethyl 8-aminoisoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge and Chemical Rationale

Developing a robust quantitative assay for Ethyl 8-aminoisoquinoline-3-carboxylate (C₁₂H₁₂N₂O₂, MW: 216.24 g/mol ) requires a fundamental understanding of its physicochemical properties. The molecule features a rigid aromatic isoquinoline core, an exocyclic amino group at the 8-position, and an ethyl ester moiety at the 3-position.

The analytical trajectory is dictated by the basicity of the heterocyclic isoquinoline nitrogen (pKa ~5.4) and the exocyclic amine. These functional groups make the molecule highly susceptible to protonation, establishing Positive Electrospray Ionization (ESI+) as the definitive mass spectrometric technique. However, this basicity also presents a chromatographic challenge: basic amines frequently undergo secondary ion-exchange interactions with residual, unreacted silanols on standard silica-based stationary phases, leading to severe peak tailing and loss of resolution.

To establish a self-validating and highly sensitive method, the protocol must neutralize these secondary interactions while simultaneously driving the ionization equilibrium toward the protonated precursor ion [M+H]⁺[1].

Chromatographic and Ionization Strategy (The "Why")

As an Application Scientist, method development is not merely about selecting parameters, but engineering a chemical environment that forces the analyte to behave predictably.

  • Mobile Phase Causality: The addition of 0.1% Formic Acid (FA) to both the aqueous and organic mobile phases serves a critical dual purpose. Chromatographically, the low pH (approx. 2.7) ensures that residual silanols on the column remain protonated and neutral, eliminating tailing[1]. Mass spectrometrically, FA acts as an abundant proton donor in the ESI source, ensuring the analyte is fully ionized as [M+H]⁺ before entering the gas phase, thereby maximizing detector sensitivity[2].

  • Stationary Phase Selection: A highly end-capped, reversed-phase C18 column (e.g., superficially porous particle technology) is mandated. The end-capping shields the basic isoquinoline nitrogen from the silica backbone, while the C18 alkyl chains provide sufficient hydrophobic retention for the ethyl ester moiety.

Workflow N1 1. Profiling pKa & LogP N2 2. MS Tuning ESI+ & MRM N1->N2 N3 3. LC Optimization Phase & Gradient N2->N3 N4 4. Sample Prep Acidic PPT N3->N4 N5 5. Validation ICH M10 N4->N5

Systematic LC-MS/MS method development workflow for isoquinoline derivatives.

Tandem Mass Spectrometry (MS/MS) Optimization

A quantitative method relies on highly specific Multiple Reaction Monitoring (MRM) transitions. For Ethyl 8-aminoisoquinoline-3-carboxylate, the exact mass is 216.10 Da. Under ESI+ conditions, the dominant precursor ion is m/z 217.1 .

Fragmentation Causality: Collision-Induced Dissociation (CID) in the collision cell targets the most labile bonds. For this molecule, the ethyl ester group is the primary site of fragmentation. The most thermodynamically favorable pathway is the neutral loss of ethanol (46 Da), yielding a stable acylium-like product ion at m/z 171.1 , which serves as the primary quantifier[3]. Increasing the collision energy forces a secondary fragmentation: the loss of carbon monoxide (28 Da) from the resulting carbonyl, generating the m/z 143.1 qualifier ion.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 217.1 Product1 Quantifier Ion m/z 171.1 (-46 Da, EtOH) Precursor->Product1 CID (20 eV) Product2 Qualifier Ion m/z 143.1 (-28 Da, CO) Product1->Product2 CID (35 eV)

Proposed ESI+ collision-induced dissociation (CID) fragmentation pathway.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, this protocol utilizes a Stable Isotope-Labeled Internal Standard (SIL-IS). By co-eluting with the target analyte, the SIL-IS experiences identical matrix suppression effects. Normalizing the analyte response to the SIL-IS effectively self-corrects for run-to-run variations in ionization efficiency[4].

Step 1: Reagent and Standard Preparation
  • Utilize exclusively LC-MS hypergrade Acetonitrile, Methanol, and Milli-Q ultrapure water to prevent background noise and adduct formation[2].

  • Prepare a primary stock solution of Ethyl 8-aminoisoquinoline-3-carboxylate at 1.0 mg/mL in Methanol.

  • Prepare working solutions by serial dilution in 50:50 Water:Acetonitrile (v/v) containing 0.1% FA.

Step 2: Sample Preparation (Acidified Protein Precipitation)

For extraction from biological matrices (e.g., plasma), standard protein precipitation can leave residual phospholipids that cause ion suppression. Adding formic acid to the extraction solvent enhances the recovery of basic metabolites and boosts downstream ionization efficiency by up to 30–50%[5].

  • Aliquot 50 µL of the biological sample into a microcentrifuge tube.

  • Add 10 µL of the SIL-IS working solution (100 ng/mL).

  • Add 150 µL of ice-cold Methanol containing 0.5% Formic Acid .

  • Vortex vigorously for 2 minutes to ensure complete protein denaturation.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of initial mobile phase (Water with 0.1% FA) to match the injection solvent strength and prevent peak distortion.

Step 3: LC-MS/MS Execution

Execute the analysis using the optimized parameters detailed in the data tables below. Ensure the column oven is maintained at 40°C to reduce system backpressure and improve mass transfer kinetics.

Data Presentation & Instrument Parameters

Table 1: Optimized Chromatographic Gradient Conditions

Time (min) Flow Rate (mL/min) % Mobile Phase A (H₂O + 0.1% FA) % Mobile Phase B (ACN + 0.1% FA)
0.0 0.4 95 5
1.0 0.4 95 5
4.0 0.4 10 90
5.5 0.4 10 90
5.6 0.4 95 5

| 8.0 | 0.4 | 95 | 5 |

Table 2: Tandem Mass Spectrometry (MS/MS) Parameters

Parameter Optimized Value
Ionization Mode ESI Positive (ESI+)
Capillary Voltage 3.5 kV
Desolvation Temperature 450 °C
Desolvation Gas Flow 800 L/hr
Precursor Ion (m/z) 217.1
Quantifier Ion (m/z) 171.1 (Collision Energy: 20 eV)

| Qualifier Ion (m/z) | 143.1 (Collision Energy: 35 eV) |

Method Validation Framework

A method's authority is grounded in its validation. This protocol must be validated according to the ICH M10 Guidelines for Bioanalytical Method Validation , which mandates strict testing for matrix effects, accuracy, and precision[4][6].

Table 3: ICH M10 Method Validation Acceptance Criteria

Validation Parameter Experimental Approach Acceptance Criteria
Linearity 6-8 concentration levels, 3 replicates. R² ≥ 0.99
Accuracy Spiked samples at 4 QC levels (n=6). ±15% of nominal (±20% at LLOQ)
Precision Intra-day and Inter-day runs (n=6). CV ≤ 15% (≤ 20% at LLOQ)

| Matrix Effect | Post-column infusion & Matrix Factor calculation. | IS-normalized Matrix Factor CV ≤ 15% |

References

  • Solvents and Caveats for LC-MS - Waters Corporation.

  • Direct characterization of isoquinoline alkaloids in a crude plant extract by ion-pair liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed (nih.gov). 3

  • Applications and uses of formic acid in liquid chromatography-mass spectrometry analysis - uniud.it. 1

  • How to Maximize Sensitivity in LC-MS - Sigma-Aldrich. 2

  • Formic Acid Boosts LC-MS Metabolomics Sensitivity - The Analytical Scientist.5

  • How HPLC-MS Minimizes Ion Suppression Across Complex Matrices? - Patsnap Eureka. 4

  • Comprehensive HPLC-MS Application Notes and Protocols for Hidrosmin Impurity Analysis - Smolecule.6

Sources

Application Note: High-Throughput Screening of HPK1 Inhibitors Utilizing the Ethyl 8-aminoisoquinoline-3-carboxylate Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Discovery Chemists, Assay Biologists, and Immuno-Oncology Researchers Document Type: Technical Guide & Standard Operating Protocols

Introduction & Biological Rationale

In the landscape of immuno-oncology, overcoming the immunosuppressive tumor microenvironment requires targeting negative regulators of T-cell activation. Hematopoietic Progenitor Kinase 1 (HPK1 / MAP4K1) , a serine/threonine kinase restricted to the hematopoietic compartment, has emerged as a high-priority therapeutic target[1]. Upon T-Cell Receptor (TCR) activation, HPK1 is recruited to the TCR complex where it phosphorylates the adaptor protein SLP-76 at Serine 376. This phosphorylation triggers a negative feedback loop that promotes the degradation of signaling microclusters, thereby dampening T-cell proliferation and IL-2 secretion[1][2].

The development of small-molecule inhibitors targeting the ATP-binding pocket of HPK1 is a major focus in modern drug discovery. The chemical scaffold Ethyl 8-aminoisoquinoline-3-carboxylate serves as a highly privileged, versatile building block for synthesizing these inhibitors[3].

Chemical Causality: Why the 8-Aminoisoquinoline Scaffold?

The selection of the 8-aminoisoquinoline core is not arbitrary; it is driven by strict structure-activity relationship (SAR) requirements for kinase inhibition:

  • Hinge-Binding Motif: The 8-amino group and the isoquinoline nitrogen form critical bidentate hydrogen bonds with the backbone amides of the HPK1 kinase hinge region[4].

  • Specificity Pocket Exploration: The ethyl ester at the C3 position provides a synthetic handle. It can be readily hydrolyzed and converted into various amides (e.g., 3-carbonylamino derivatives) to probe the solvent-exposed region and the back-pocket of the kinase[3][5]. This derivatization is essential for achieving selectivity over closely related T-cell kinases (such as LCK and ZAP70), which is a common liability in HPK1 inhibitor development[2].

HPK1_Pathway TCR T-Cell Receptor (TCR) Activation ZAP70 ZAP70 / LCK Kinases TCR->ZAP70 HPK1 HPK1 (MAP4K1) Negative Regulator TCR->HPK1 Recruits SLP76 SLP-76 Adaptor Protein ZAP70->SLP76 Activates pSLP76 pSLP-76 (Ser376) Inactive Complex HPK1->pSLP76 Phosphorylates SLP76->pSLP76 ImmuneResponse T-Cell Proliferation & IL-2 Secretion SLP76->ImmuneResponse Drives pSLP76->ImmuneResponse Suppresses Inhibitor 8-Aminoisoquinoline Derivatives Inhibitor->HPK1 Blocks

Mechanism of HPK1-mediated TCR suppression and intervention by 8-aminoisoquinoline inhibitors.

High-Throughput Screening (HTS) Assay Design

To effectively screen libraries derived from Ethyl 8-aminoisoquinoline-3-carboxylate, a self-validating triage funnel must be established. We employ a primary biochemical Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay, followed by an orthogonal cellular target engagement assay.

Why TR-FRET? While radiometric Scintillation Proximity Assays (SPA) offer high sensitivity[2], TR-FRET is chosen for primary HTS due to its homogenous "mix-and-read" format, lack of radioactive waste, and robustness against compound auto-fluorescence (a common issue with highly conjugated isoquinoline systems)[5]. The assay measures the transfer of energy from a Europium (Eu)-cryptate labeled anti-phospho-SLP76 antibody to a Streptavidin-XL665 acceptor bound to a biotinylated SLP-76 peptide substrate[2].

HTS_Workflow Lib 1. Library Generation Derivatization of Ethyl 8-aminoisoquinoline-3-carboxylate Biochem 2. Primary HTS (TR-FRET) Recombinant HPK1 + Biotin-SLP76 substrate Lib->Biochem Selectivity 3. Selectivity Profiling Counter-screen against LCK, ZAP70, GLK Biochem->Selectivity IC50 < 1 µM Cellular 4. Cellular Target Engagement pSLP76 quantification in Jurkat T-cells Selectivity->Cellular >100x Selectivity Lead 5. Lead Identification In vivo efficacy & PK/PD studies Cellular->Lead EC50 < 200 nM

Stepwise HTS triage funnel for identifying potent and selective HPK1 inhibitors.

Experimental Protocols

Protocol A: Primary Biochemical TR-FRET Assay for HPK1 Activity

This protocol is optimized for 384-well microplates and is designed to identify ATP-competitive inhibitors.

Materials:

  • Recombinant full-length human HPK1 (GST-tagged)[2][5].

  • Biotinylated SLP-76 peptide substrate (containing Ser376).

  • ATP (Ultrapure).

  • Eu-cryptate labeled anti-pSLP76 primary antibody; Streptavidin-XL665 (Acceptor).

  • Kinase Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 0.01% BSA, 1 mM DTT, 0.01% Tween-20[5].

Step-by-Step Methodology:

  • Compound Preparation: Dispense 50 nL of 8-aminoisoquinoline derivatives (in 100% DMSO) into a low-volume 384-well white proxiplate using an acoustic liquid handler (e.g., Echo 550). Include DMSO-only wells (High Control) and no-enzyme wells (Low Control).

  • Enzyme Addition: Add 2.5 µL of 2X HPK1 enzyme solution (final concentration: 2 nM) in Kinase Buffer to all wells except the Low Control. Incubate for 15 minutes at room temperature (RT) to allow pre-binding of the inhibitor to the kinase hinge region.

  • Reaction Initiation: Add 2.5 µL of 2X Substrate/ATP mix (final concentrations: 1 µM Biotin-SLP-76, 10 µM ATP—approximating the Km​ for ATP to sensitize the assay to competitive inhibitors).

  • Kinase Reaction: Centrifuge the plate briefly (1000 rpm, 1 min) and incubate for 60 minutes at RT.

  • Reaction Termination & Detection: Add 5 µL of Stop/Detection Buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), Eu-anti-pSLP76 antibody (1 nM final), and Streptavidin-XL665 (25 nM final).

  • Signal Development: Incubate in the dark for 60 minutes at RT to allow the FRET complex to form.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excitation at 337 nm; measure emission at 620 nm (Europium) and 665 nm (XL665). Calculate the HTRF ratio ( 665nm/620nm×104 ).

Protocol B: Cellular Target Engagement Assay (pSLP-76 Quantification)

Biochemical hits must be validated in a cellular context to confirm cell permeability and physiological target engagement[6].

Step-by-Step Methodology:

  • Cell Plating: Seed Jurkat T-cells at 1×105 cells/well in 90 µL of RPMI-1640 (10% FBS) in a 96-well V-bottom plate.

  • Compound Treatment: Add 10 µL of 10X compound serial dilutions (from the 8-aminoisoquinoline library) to the cells. Incubate for 2 hours at 37°C, 5% CO₂.

  • TCR Stimulation: Stimulate cells by adding cross-linked anti-CD3 and anti-CD28 antibodies (1 µg/mL final) for exactly 10 minutes at 37°C to induce SLP-76 phosphorylation[7].

  • Lysis: Centrifuge the plate (300 x g, 5 min), discard the supernatant, and resuspend the pellet in 50 µL of ice-cold Lysis Buffer (supplemented with protease and phosphatase inhibitors). Incubate on ice for 30 minutes.

  • Detection: Transfer 10 µL of lysate to a 384-well detection plate. Quantify pSLP-76 (Ser376) using a commercial AlphaLISA kit or high-throughput flow cytometry[7].

  • Data Analysis: Normalize the pSLP-76 signal to total SLP-76 or total protein. Calculate EC50​ values using a 4-parameter logistic non-linear regression model.

Data Presentation & Assay Validation

A robust HTS campaign requires stringent quality control. The Z'-factor must be >0.6 to ensure the assay window is sufficient for hit discrimination. Below is a representative data summary demonstrating the translation of the Ethyl 8-aminoisoquinoline-3-carboxylate scaffold into optimized HPK1 inhibitors (data modeled after known HPK1 inhibitor profiles such as Compound 53 and A-745)[4][5].

Compound / Scaffold VariantTR-FRET IC50​ (nM)Cellular pSLP-76 EC50​ (nM)LCK IC50​ (nM)Selectivity Fold (LCK/HPK1)
Ethyl 8-aminoisoquinoline-3-carboxylate (Core)> 10,000N/A> 10,000N/A
Derivative A (3-carboxamide substitution)745> 5,0001,2001.6x
Derivative B (Optimized 3-picolinamide)571492,50043x
Reference Inhibitor (e.g., Compound 53)1.712> 1,000> 500x

Table 1: Representative SAR progression from the bare ethyl ester scaffold to highly potent, selective HPK1 inhibitors. The bare scaffold lacks potency, but derivatization at the C3 position drives both affinity and selectivity against off-target kinases like LCK.

References

  • US Patent 11612606B2. 8-aminoisoquinoline compounds and uses thereof. Google Patents.
  • Lacey BM, et al. Development Of High-throughput Assays For Evaluation Of Hematopoietic Progenitor Kinase 1 Inhibitors. SLAS Discovery / Quanterix. Available at:[Link]

  • Swift D, et al. Abstract 5317: A high throughput screen of the novel immuno-oncology target HPK1 identifies a range of chemical starting points for the development of potent and selective inhibitors. Cancer Research - AACR Journals. Available at:[Link]

  • ACS Publications. Discovery of Novel HPK1 Inhibitors via Chemistry-Based Direct-to-Bioassay Screening and SAR Optimization. Journal of Medicinal Chemistry. Available at:[Link]

  • ACS Publications. The HPK1 Inhibitor A-745 Verifies the Potential of Modulating T Cell Kinase Signaling for Immunotherapy. Journal of Medicinal Chemistry. Available at:[Link]

  • ACS Publications. Discovery of an Allosteric, Inactive Conformation-Selective Inhibitor of Full-Length HPK1 Utilizing a Kinase Cascade Assay. Biochemistry. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of Ethyl 8-aminoisoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for researchers, medicinal chemists, and pharmacologists struggling with the formulation and aqueous delivery of Ethyl 8-aminoisoquinoline-3-carboxylate .

As a highly lipophilic, planar heterocycle, this compound frequently exhibits BCS Class II/IV behavior (low solubility, variable permeability)[1]. This guide synthesizes field-proven formulation strategies, thermodynamic principles, and self-validating protocols to ensure your in vitro and in vivo assays are driven by true biological activity, not artifactual precipitation.

Part 1: Diagnostic FAQs & Mechanistic Insights

Q: Why does Ethyl 8-aminoisoquinoline-3-carboxylate precipitate so aggressively in physiological buffers? A: The insolubility is driven by three structural factors. First, the isoquinoline core is a flat, aromatic system that promotes intense π−π stacking, leading to a highly stable crystal lattice that resists dissolution. Second, esterification of the 3-carboxylic acid removes a critical hydrogen-bond donor and prevents the formation of a highly soluble anionic species at physiological pH[2]. Finally, while the isoquinoline ring nitrogen is weakly basic (pKa ~5.14), it remains almost entirely un-ionized and lipophilic at a neutral pH of 7.4.

Q: Can I use pH adjustment to force it into solution? A: Yes, but with strict application limits. Because the compound is a weak base, treatment with strong acids (e.g., HCl) will protonate the ring nitrogen, forming a highly soluble cationic salt. However, this is only viable for gastric absorption models or highly acidic assays. If you attempt to neutralize this acidic solution back to pH 7.4 for cell culture, the free base will instantly nucleate and "crash out" of solution.

Q: My compound looks clear after diluting the DMSO stock into my assay buffer. Am I safe to proceed? A: Not necessarily. Highly lipophilic drugs often undergo "hydrophobic collapse" upon rapid aqueous dilution, forming sub-visual colloidal aggregates rather than true molecular solutions[3]. These aggregates can sequester the drug, artificially inflating IC50​ values, or cause false positives via non-specific protein binding. Self-Validation Rule: Never trust visual inspection alone. Centrifuge your final assay buffer at 10,000 x g for 10 minutes and quantify the supernatant via HPLC-UV. If the measured concentration matches your theoretical concentration, you have a true solution.

Part 2: Field-Proven Formulation Strategies

To overcome the thermodynamic barriers of this compound, we must either disrupt the solvent polarity or encapsulate the hydrophobic surface area.

Strategy A: The Ternary Co-Solvent/Surfactant System (Best for In Vivo)

Causality: Relying on a single solvent often fails for planar aromatics. A ternary system uses a multi-pronged thermodynamic approach. DMSO acts as the primary solvent to break the crystal lattice. PEG 400 acts as a co-solvent that hydrogen-bonds with water, reducing the dielectric constant of the aqueous phase and preventing rapid nucleation[1]. Tween 80, an amphiphilic surfactant, forms micelles above its critical micelle concentration (CMC) that encapsulate the hydrophobic isoquinoline core, keeping it thermodynamically stable in suspension[3].

Strategy B: Cyclodextrin Inclusion Complexation (Best for In Vitro)

Causality: Hydroxypropyl- β -cyclodextrin (HP- β -CD) features a hydrophobic internal cavity and a hydrophilic exterior. The planar isoquinoline ring inserts seamlessly into this cavity. This host-guest complexation masks the lipophilic surface area from the aqueous environment, substituting unfavorable drug-water interactions with highly favorable cyclodextrin-water interactions[3].

Part 3: Experimental Protocols

Protocol 1: Preparation of 10 mg/mL In Vivo Dosing Solution

Vehicle: 10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline

  • Primary Solubilization: Weigh 10 mg of Ethyl 8-aminoisoquinoline-3-carboxylate into a clean glass vial. Add 100 μ L of anhydrous DMSO. Vortex for 60 seconds until a clear, yellow-tinted solution is achieved.

  • Co-solvent Addition: Add 400 μ L of PEG 400 to the vial. Vortex vigorously for 2 minutes. Note: Do not add aqueous components yet; premature water addition will cause irreversible precipitation.

  • Surfactant Micellization: Add 50 μ L of Tween 80. Sonicate the mixture in a water bath at 37°C for 5 minutes to ensure homogenous micelle distribution.

  • Aqueous Phase Transition: Dropwise, add 450 μ L of 0.9% physiological saline while continuously vortexing the solution.

  • Validation: Centrifuge a 50 μ L aliquot at 10,000 x g. Analyze the supernatant via HPLC to confirm 100% recovery.

Protocol 2: Preparation of 5 mM In Vitro Assay Stock

Vehicle: 20% (w/v) HP- β -CD in PBS (pH 7.4)

  • Host Preparation: Dissolve 2.0 g of HP- β -CD in 10 mL of 1X PBS (pH 7.4) to create a 20% (w/v) stock. Filter through a 0.22 μ m PES membrane.

  • Complexation: Weigh the required mass of the isoquinoline compound to achieve a 5 mM concentration. Add the powder directly to the 20% HP- β -CD solution.

  • Equilibration: Unlike co-solvents, cyclodextrin complexation takes time. Place the vial on an orbital shaker at 300 rpm at room temperature for 12-24 hours.

  • Validation: Filter the equilibrated solution through a 0.45 μ m PTFE syringe filter to remove any uncomplexed drug. Quantify the exact molarity of the filtrate via UV-Vis or HPLC before applying to cells.

Part 4: Quantitative Data & Formulation Selection

Table 1: Physicochemical Profile & Solubilization Impact

PropertyValue/CharacteristicImpact on Formulation Strategy
Aromaticity High (Fused bicyclic)Prone to π−π stacking; requires strong primary solvents (DMSO) to break lattice.
Ionization (pKa) ~5.14 (Ring N)Un-ionized at pH 7.4. Cannot rely on salt formation for physiological assays.
LogP (Estimated) > 3.5Highly lipophilic due to ethyl ester. Requires micellization or complexation.
H-Bond Donors 1 (Amino group)Limited interaction with water; esterification removes the carboxylic acid donor.

Table 2: Vehicle Selection Matrix for Ethyl 8-aminoisoquinoline-3-carboxylate

Formulation VehicleTarget ApplicationExpected Solubilization CapacityRisk of Precipitation
100% PBS (pH 7.4) None (Control)< 0.01 mg/mLCritical (Immediate)
0.1 N HCl (pH 1.0) Gastric Models> 15 mg/mL (as cation)High (If neutralized)
20% HP- β -CD in PBS Cell Culture / In Vitro2 - 5 mg/mLLow (Thermodynamically stable)
10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline IV / IP / PO Dosing10 - 20 mg/mLLow (Kinetically stabilized)

Part 5: Solubilization Workflow Visualization

FormulationLogic A Ethyl 8-aminoisoquinoline-3-carboxylate (Aqueous Insoluble) B In Vitro Assays (Target pH 7.4) A->B C In Vivo Dosing (High Concentration) A->C D DMSO Stock Creation (10-50 mM) B->D H Ternary Co-solvent System (10% DMSO, 40% PEG400, 5% Tween 80, 45% Saline) C->H I pH Adjustment (Form HCl Salt at pH < 4) C->I E Direct Buffer Dilution D->E F Precipitation Check (DLS / Visual) E->F G Add 10-20% HP-β-CD F->G Turbid/Precipitate J Proceed to Experiment F->J Clear Solution G->J H->J I->J

Figure 1: Decision matrix for solubilizing lipophilic isoquinoline derivatives based on assay type.

Sources

Technical Support Center: Optimizing Reaction Yield in Ethyl 8-aminoisoquinoline-3-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the synthesis of Ethyl 8-aminoisoquinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals, offering practical, actionable solutions to common challenges encountered during this multi-step synthesis. Here, you will find troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and data to help optimize your reactions.

Introduction: A Strategic Approach to Synthesis

The isoquinoline scaffold is a privileged structure in medicinal chemistry. The target molecule, Ethyl 8-aminoisoquinoline-3-carboxylate, presents a unique substitution pattern that requires a carefully planned synthetic strategy. While several methods exist for isoquinoline synthesis, a common and adaptable approach involves a modified Bischler-Napieralski reaction, followed by aromatization and functional group manipulation. This guide will focus on troubleshooting a plausible and robust synthetic pathway.

Proposed Synthetic Pathway Overview

A logical and frequently employed route to substituted isoquinolines like Ethyl 8-aminoisoquinoline-3-carboxylate involves a multi-step sequence. The following workflow diagram outlines a strategic approach that will be the basis for our troubleshooting guide.

G cluster_0 Part 1: Dihydroisoquinoline Core Formation cluster_1 Part 2: Aromatization & Final Product A Step 1: Amide Formation (e.g., Schotten-Baumann reaction) B Step 2: Bischler-Napieralski Cyclization A->B β-arylethylamide intermediate C Step 3: Dehydrogenation (Oxidation) B->C 3,4-dihydroisoquinoline intermediate D Step 4: Final Product Ethyl 8-aminoisoquinoline-3-carboxylate C->D Aromatic isoquinoline

Caption: A strategic four-step workflow for the synthesis of Ethyl 8-aminoisoquinoline-3-carboxylate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis, broken down by reaction stage.

Part 1: Dihydroisoquinoline Core Formation

Step 1: Amide Formation

  • Q1: I'm getting a low yield of my β-arylethylamide precursor. What are the likely causes?

    • A1: Low yields in amide formation are often due to issues with reagents or reaction conditions.

      • Moisture: The presence of water can hydrolyze your acyl chloride, reducing the amount available to react with the amine. Ensure all glassware is oven-dried and use anhydrous solvents.

      • Base Stoichiometry: In reactions like the Schotten-Baumann, an adequate amount of base (e.g., triethylamine, pyridine) is crucial to neutralize the HCl byproduct. Insufficient base can lead to the protonation of the starting amine, rendering it non-nucleophilic. A slight excess (1.1-1.2 equivalents) of the base is recommended.

      • Amine Reactivity: If your β-arylethylamine has electron-withdrawing groups, its nucleophilicity will be reduced. In such cases, you might need to use more forcing conditions (e.g., higher temperature, longer reaction time) or a more reactive acylating agent.

Step 2: Bischler-Napieralski Cyclization

  • Q2: My Bischler-Napieralski reaction is failing or giving a very low yield. What should I troubleshoot?

    • A2: This is a common and critical step with several potential pitfalls.

      • Deactivated Aromatic Ring: The cyclization is an electrophilic aromatic substitution. If your benzene ring has electron-withdrawing groups, the reaction will be significantly slower. For such substrates, stronger dehydrating agents are necessary. While phosphorus oxychloride (POCl₃) is common, a mixture of phosphorus pentoxide (P₂O₅) in refluxing POCl₃ can be more effective for less reactive substrates.[1]

      • Insufficient Dehydrating Agent: The dehydrating agent is consumed during the reaction. Ensure you are using a sufficient molar excess (typically 3-5 equivalents) of a potent agent like POCl₃ or P₂O₅. All reagents must be anhydrous, as moisture will quench the dehydrating agent.[1]

      • Reaction Temperature: The reaction often requires heating. However, excessive temperatures can lead to decomposition and the formation of tar-like byproducts. It's crucial to find the optimal temperature for your specific substrate, often by starting at a lower temperature (e.g., 80-90 °C) and gradually increasing it while monitoring the reaction by TLC or LC-MS.

  • Q3: I am observing a significant amount of a styrene byproduct in my reaction mixture. How can I minimize this?

    • A3: The formation of styrenes is a known side reaction in the Bischler-Napieralski reaction, proceeding through a retro-Ritter type mechanism.[1] This is more prevalent when the intermediate nitrilium ion can readily eliminate to form a stable conjugated system.

      • Solvent Choice: Using the corresponding nitrile as a solvent can sometimes suppress this side reaction by Le Chatelier's principle.[1]

      • Milder Conditions: Employing milder cyclization agents may help. For instance, trifluoromethanesulfonic anhydride with 2-chloropyridine has been shown to effect cyclization at lower temperatures, which can minimize side reactions.

Part 2: Aromatization & Final Product

Step 3: Dehydrogenation (Oxidation)

  • Q4: The dehydrogenation of my 3,4-dihydroisoquinoline to the aromatic isoquinoline is incomplete or giving low yields. What are my options?

    • A4: The choice of oxidant and reaction conditions is key for a successful dehydrogenation.

      • Catalyst Activity: A common method is catalytic dehydrogenation using palladium on carbon (Pd/C) in a high-boiling solvent like toluene or xylene. Ensure your catalyst is active; using a fresh batch is recommended. Catalyst poisoning can be an issue if your substrate is not sufficiently pure.

      • Incomplete Reaction: If the reaction is sluggish, you can try increasing the temperature or the catalyst loading. However, be mindful of potential side reactions at higher temperatures.

      • Alternative Oxidants: If catalytic dehydrogenation is not effective, chemical oxidants can be used. Sulfur or selenium at high temperatures are classical methods, though they can be harsh. Milder conditions can sometimes be achieved with reagents like manganese dioxide (MnO₂) or potassium permanganate (KMnO₄) under controlled conditions.

General Troubleshooting

  • Q5: I'm having difficulty purifying my intermediates and final product. What purification strategies do you recommend?

    • A5: Isoquinoline derivatives, especially those with amino groups, can be challenging to purify due to their basicity.

      • Column Chromatography: For basic compounds, standard silica gel can lead to peak tailing and poor separation. Consider using amine-functionalized silica or deactivating the silica by pre-treating the column with a solvent system containing a small amount of a volatile amine like triethylamine (e.g., 1% in your eluent).

      • Crystallization: If your product is a solid, crystallization is an excellent method for purification. Experiment with different solvent systems to find one that gives good quality crystals. For the final product, which is an amino ester, it might be possible to form a salt (e.g., hydrochloride) to facilitate crystallization and purification, followed by neutralization to obtain the free base.

Experimental Protocols

The following are generalized, step-by-step protocols for the key stages of the synthesis. Note: These are starting points and may require optimization for your specific substrates.

Protocol 1: Bischler-Napieralski Cyclization
  • To a solution of the β-arylethylamide (1.0 eq) in anhydrous toluene (5 mL per mmol of amide) in a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise at 0 °C.

  • After the addition is complete, slowly warm the reaction mixture to 90-110 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

  • Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Basify the aqueous solution to pH 8-9 with a saturated sodium bicarbonate or sodium hydroxide solution.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude 3,4-dihydroisoquinoline by column chromatography or crystallization.

Protocol 2: Dehydrogenation using Pd/C
  • In a round-bottom flask, dissolve the 3,4-dihydroisoquinoline intermediate (1.0 eq) in a high-boiling point solvent such as toluene or xylene (10 mL per mmol).

  • Add 10% Palladium on carbon (Pd/C) (10-20% by weight).

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude aromatic isoquinoline.

  • Purify the product by column chromatography or crystallization.

Data Presentation: Optimizing Reaction Conditions

The yield of each step is highly dependent on the specific substrate and reaction conditions. The following table provides a summary of typical conditions and expected yield ranges for a model synthesis.

Reaction Step Key Reagents & Solvents Typical Temperature Typical Reaction Time Yield Range
Amide Formation Acyl chloride, β-arylethylamine, Triethylamine, Dichloromethane0 °C to RT1-4 hours85-95%
Bischler-Napieralski Cyclization POCl₃, Toluene90-110 °C4-12 hours50-75%
Dehydrogenation 10% Pd/C, TolueneReflux (111 °C)5-24 hours70-90%

Mechanistic Insights & Troubleshooting Logic

Understanding the reaction mechanisms is crucial for effective troubleshooting.

Bischler-Napieralski Reaction Mechanism

The reaction proceeds through an electrophilic aromatic substitution pathway. A failure in this step often points to a problem with the electrophilicity of the intermediate or the nucleophilicity of the aromatic ring.

G cluster_0 Troubleshooting Bischler-Napieralski Start Low Yield or No Reaction Q1 Is the aromatic ring electron-rich? Start->Q1 S1 Increase potency of dehydrating agent (e.g., P₂O₅/POCl₃) Q1->S1 No (Electron-withdrawing groups) S2 Use standard conditions (POCl₃) Q1->S2 Yes (Electron-donating groups) Q2 Are reagents anhydrous? S1->Q2 S2->Q2 S3 Dry solvents and reagents thoroughly Q2->S3 No S4 Proceed to temperature optimization Q2->S4 Yes

Caption: A decision tree for troubleshooting the Bischler-Napieralski cyclization step.

References

  • Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191-206. [Link]

  • Movassaghi, M., & Hill, M. D. (2008). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. Organic Letters, 10(16), 3485–3488. [Link]

  • Fodor, G., & Nagubandi, S. (1980). Correlation of the von Braun, Ritter, Bischler-Napieralski, Beckmann and Schmidt reactions via nitrilium salt intermediates. Tetrahedron, 36(10), 1279-1300. [Link]

  • Science of Synthesis. (2004). Product Class 5: Isoquinolines. In Category 2, Hetarenes and Related Ring Systems. Georg Thieme Verlag. [Link]

Sources

Technical Support Center: Flash Chromatography Purification of Ethyl 8-aminoisoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As application scientists, we frequently encounter challenges when purifying bifunctional heterocycles. Ethyl 8-aminoisoquinoline-3-carboxylate presents a unique chromatographic paradox: it possesses highly basic nitrogen centers (an isoquinoline core and an 8-amino group) that induce severe peak tailing, alongside a 3-ethyl ester that is sensitive to harsh basic conditions.

This guide provides field-proven, mechanistic troubleshooting strategies to help you achieve high-purity isolation without compromising the structural integrity of your target molecule.

Workflow: Method Selection for Basic Aminoisoquinolines

G A Purify Ethyl 8-aminoisoquinoline-3-carboxylate B Severe Tailing on Standard Silica? A->B C Add 1-5% TEA/NH4OH Modifier B->C Yes F Collect Pure Fractions B->F No D Risk of Ester Hydrolysis? C->D E Switch to NH2-Silica or Basic Alumina D->E Yes D->F No E->F

Decision tree for optimizing the flash chromatography of basic aminoisoquinolines.

FAQ Section 1: Peak Tailing and Resolution Issues

Q: Why does my compound streak across the TLC plate and elute as a broad, tailing peak during normal-phase flash chromatography? A: This is a classic mass-transfer kinetics issue caused by secondary solute-sorbent interactions. Standard silica gel contains residual surface silanol groups (-Si-OH) that are mildly acidic[1]. The basic nitrogens on Ethyl 8-aminoisoquinoline-3-carboxylate act as a magnet for these silanols, creating strong hydrogen bonds and ionic interactions[2]. Because these interactions are heterogeneous in strength, the compound molecules travel at different speeds through the column, resulting in a broad, tailing peak rather than a sharp, discrete band[3][4].

Q: How can I suppress silanol interactions using standard silica columns? A: You must introduce a basic mobile phase modifier to compete with your target compound for the active silanol sites. Adding 1% to 5% (v/v) triethylamine (TEA) or ammonium hydroxide (NH₄OH) to your mobile phase is the standard protocol[4][5]. The modifier neutralizes the acidic silanols, allowing your basic aminoisoquinoline to elute in a tighter band. Causality & Warning: Because your compound contains an ethyl ester, prolonged exposure to basic modifiers during the concentration of fractions can lead to ester hydrolysis. If using TEA, evaporate fractions immediately under high vacuum to minimize residence time[4].

Mechanism cluster_0 Standard Silica cluster_1 Modified System Silanol Acidic Silanol (-Si-OH) Amine Basic Target (Isoquinoline) Silanol->Amine Strong H-Bonding (Tailing) NH2Silica NH2-Silica or TEA Modifier Amine2 Basic Target (Isoquinoline) NH2Silica->Amine2 Repulsion / Shielding (Sharp Peaks)

Mechanistic comparison of solute-sorbent interactions on standard vs modified silica.

FAQ Section 2: Advanced Stationary Phases (Modifier-Free Approaches)

Q: Removing TEA from my fractions is tedious and risks ester hydrolysis. Are there modifier-free alternatives? A: Yes. The most robust solution for basic heterocycles is to switch the stationary phase entirely to either Amine-functionalized silica (NH₂-silica) or Basic Alumina.

  • NH₂-Silica: These columns are packed with aminopropyl-modified silica. The immobilized amino groups provide a slightly basic surface (pKₐ ~9.8) that repels the basic target compound, effectively acting as a "bound modifier"[3]. This eliminates silanol interactions and allows for sharp peaks using standard solvents without adding TEA[4].

  • Basic Alumina: Basic alumina lacks the problematic hydroxyl groups that interact with alkaline compounds. It is an excellent, user-friendly alternative that completely eliminates the need for mobile phase modifiers while preserving ester integrity[5][6].

Table 1: Comparison of Purification Strategies for Ethyl 8-aminoisoquinoline-3-carboxylate
Stationary PhaseMobile Phase Modifier Required?Peak Shape for AminoisoquinolinesRisk of Ester HydrolysisPost-Purification Processing
Standard Silica Yes (TEA or NH₄OH)Poor (Tailing) without modifierModerate (if TEA is not removed quickly)High (Requires high vacuum to remove TEA)
NH₂-Silica NoExcellent (Sharp)LowLow (Direct evaporation of volatile solvents)
Basic Alumina NoExcellent (Sharp)LowLow (Direct evaporation of volatile solvents)
C18 (Reversed-Phase) Yes (0.1% NH₄OH in H₂O/MeOH)GoodLow to ModerateHigh (Requires lyophilization to remove water)
Experimental Protocols
Step-by-Step Modifier-Free Purification using NH₂-Silica

To ensure a self-validating and reproducible purification, follow this methodology utilizing an amine-functionalized column[3][4]:

Step 1: Method Development (TLC Validation) Pre-test your solvent system (e.g., Hexane/Ethyl Acetate) using NH₂-modified TLC plates. Adjust the solvent ratio until the Rf value of Ethyl 8-aminoisoquinoline-3-carboxylate is optimized to ~0.25–0.30. Scientific Insight: Do not use standard silica TLC plates to predict NH₂-column behavior, as the retention mechanisms fundamentally differ[3].

Step 2: Sample Preparation (Dry Loading) Due to the potential poor solubility of the compound in the starting gradient (high hexane), dissolve the crude mixture in a minimum amount of Dichloromethane (DCM). Add Celite 545 (1:2 ratio of sample to Celite) and evaporate to a free-flowing powder. This ensures a narrow injection band and prevents compound precipitation at the column head.

Step 3: Column Equilibration Mount a pre-packed NH₂-silica flash column onto the automated flash system. Equilibrate with 3-5 column volumes (CV) of the starting solvent (e.g., 90% Hexane / 10% Ethyl Acetate).

Step 4: Loading and Elution Transfer the dry-loaded Celite into an empty solid-load cartridge and install it in-line before the main column. Run a gradient from 10% to 60% Ethyl Acetate over 15 CVs.

Step 5: Detection and Validation Monitor UV absorbance at 254 nm and 280 nm (characteristic for the isoquinoline chromophore). The appearance of a sharp, symmetric peak validates the successful suppression of secondary silanol interactions.

Step 6: Fraction Concentration Pool the fractions containing the pure product and concentrate via rotary evaporation. Because no basic modifiers were used in the mobile phase, the risk of ester hydrolysis during this step is entirely eliminated.

References
  • Flash chromatography purification of high pKa organic compounds with Teledyne Isco's specialty RediSep columns Academia.edu [Link]

  • Flash Chromatography: Principle, Parts, Steps, Examples, Uses Microbe Notes [Link]

  • When should I use a pH modifier in flash column chromatography gradient? Biotage[Link]

  • RediSep basic alumina column Purification of high pKa compounds Teledyne ISCO[Link]

  • The Purification of Alkaline Compounds by SepaFlash® Alumina Cartridges Velocity Scientific Solutions[Link]

Sources

Overcoming background fluorescence in Ethyl 8-aminoisoquinoline-3-carboxylate assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for assay development and high-throughput screening. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals systematically troubleshoot and eliminate background fluorescence when working with Ethyl 8-aminoisoquinoline-3-carboxylate .

Mechanistic Root Cause Analysis

Before troubleshooting, we must understand the photophysics of our analyte. Ethyl 8-aminoisoquinoline-3-carboxylate features a bicyclic heteroaromatic isoquinoline core, which provides an extended π -electron system[1]. The addition of the 8-amino group (an electron-donating auxochrome) and the 3-carboxylate group (an electron-withdrawing group) creates a strong "push-pull" dipole across the molecule. This structural motif highly favors the absorption of UV/blue light and the subsequent emission of fluorescence in the blue-green spectrum (400–550 nm)[1][2]. Because this emission overlaps directly with common assay fluorophores like FITC, GFP, and Coumarin, it registers as severe background noise, artificially inflating assay readouts and destroying the signal-to-noise ratio (SNR)[2][3].

Diagnostic & Mitigation Workflow

TroubleshootingWorkflow A High Assay Background Detected B Run Compound-Only Control Plate A->B C Fluorescence Signal Present? B->C D Yes: Isoquinoline Autofluorescence C->D Yes E No: Reagent/Cellular Autofluorescence C->E No F Implement Time-Resolved Fluorescence (TRF) D->F If using UV/Blue excitation G Shift to Far-Red/ NIR Fluorophores D->G If modifying probe is possible H Optimize Wash Steps & Blocking Buffers E->H

Caption: Diagnostic workflow to identify and resolve background fluorescence in isoquinoline assays.

Frequently Asked Questions (FAQs)

Q1: How do I confirm if my high background is caused by Ethyl 8-aminoisoquinoline-3-carboxylate or by my biological matrix (e.g., cells, serum)? A1: You must isolate the variables by running a compound-only control plate. Cellular components (like NADH, riboflavin, and collagen) and media supplements (like phenol red or FBS) are notorious for blue-green autofluorescence[2][4]. By measuring the compound in a pure assay buffer without cells or enzymatic targets, you can quantify its intrinsic fluorescence. If the signal scales linearly with compound concentration, the isoquinoline derivative is the culprit[5].

Q2: My assay relies on a GFP-tagged protein, meaning I cannot change my fluorophore. How can I screen this compound without interference? A2: If you are locked into the blue-green spectrum, you must move from a steady-state measurement to a Time-Resolved Fluorescence (TRF) modality. Isoquinoline autofluorescence is "prompt," meaning its excited state decays in the nanosecond range[6][7]. By replacing your GFP tag with a lanthanide chelate (like Europium) and introducing a 50–150 microsecond ( μ s) delay between the excitation flash and the detector reading, the compound's background fluorescence will completely decay to zero before the measurement window opens[6][8].

Q3: Are there chemical quenchers I can use in cell-based imaging assays to suppress this background? A3: Yes. If TRF is not an option and you are performing flow cytometry or fixed-cell confocal microscopy, you can utilize polyanionic azo dyes like Trypan Blue or diazo dyes like Sudan Black B[3][9]. These agents act as broad-spectrum quenchers by absorbing the emitted light of the isoquinoline compound through static quenching mechanisms, drastically improving the visibility of specific probes[9].

Validated Experimental Protocols

Protocol A: Compound Autofluorescence Profiling (Self-Validating System)

Causality: This protocol ensures you do not waste time optimizing biological parameters when the physical chemistry of the compound is the actual source of the noise.

  • Preparation: Prepare a 10-point serial dilution of Ethyl 8-aminoisoquinoline-3-carboxylate in your specific assay buffer (e.g., DPBS or FluoroBrite™ media to minimize baseline matrix noise)[4][5]. Start at a top concentration of 100 μ M.

  • Controls: Include a vehicle-only control (e.g., 1% DMSO) to establish the baseline optical density and buffer fluorescence[5].

  • Plating: Transfer 100 μ L of each dilution into a black, clear-bottom 96-well or 384-well microplate. Note: Black plates prevent well-to-well optical crosstalk (light scattering) which artificially inflates background[2].

  • Acquisition: Read the plate on a spectrofluorometer (e.g., BMG LABTECH reader) using the exact excitation and emission wavelengths of your intended biological assay[2][7].

  • Validation: Plot Relative Fluorescence Units (RFU) against compound concentration. A positive linear slope confirms compound autofluorescence.

Protocol B: Implementing a Time-Resolved Fluorescence (TRF) Readout

Causality: By exploiting the difference in fluorescence lifetimes between organic small molecules (nanoseconds) and lanthanide metals (microseconds/milliseconds), TRF physically separates the signal from the noise in the time domain, rendering the isoquinoline's emission irrelevant[7][8].

  • Conjugation: Ensure your biological target or secondary antibody is conjugated to a long-lifetime lanthanide, such as Europium cryptate (EuK)[6][10].

  • Incubation: Incubate your biological assay components with the Ethyl 8-aminoisoquinoline-3-carboxylate compound as dictated by your standard operating procedure.

  • Instrument Setup: Configure your microplate reader's excitation source (Xenon flash lamp or UV laser) to 337 nm, which is the optimal excitation peak for Europium[7].

  • Time-Gating (Critical Step): Set the instrument's detection parameters to include a delay time of 100 μ s and an integration window of 400 μ s [6][7].

  • Detection: Measure the emission at 620 nm[10]. The 100 μ s delay ensures the isoquinoline's prompt fluorescence has fully dissipated before the photomultiplier tube (PMT) begins recording the Europium signal.

Quantitative Data Summary

The following table demonstrates the expected improvements in assay metrics when shifting from standard prompt fluorescence to optimized modalities (Red-shifting and TRF) in the presence of 10 μ M Ethyl 8-aminoisoquinoline-3-carboxylate.

Assay ModalityExcitation (nm)Emission (nm)Time Delay ( μ s)Background Signal (RFU)Signal-to-Noise Ratio (SNR)
Standard Prompt (FITC/GFP) 488520048,5001.2 (Failed Assay)
Red-Shifted Prompt (Cy5) 64067006,2005.8 (Acceptable)
Time-Resolved (Europium) 337620100< 50145.0 (Excellent)

Note: SNR is calculated as (Signal - Background) / Standard Deviation of Background. TRF effectively reduces the background RFU to near-zero by gating out the nanosecond decay of the isoquinoline core.

References

  • Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - PMC - NIH URL:[Link]

  • Time-Resolved Fluorescence (TRF): A Comprehensive Introduction - Assay Genie URL: [Link]

  • Time-Resolved Fluorescence Measurements - BMG LABTECH URL:[Link]

  • How to reduce autofluorescence in cell-based assays - BMG LABTECH URL:[Link]

  • Reducing Cellular Autofluorescence in Flow Cytometry: An In Situ Method - University of Virginia School of Medicine URL:[Link]

  • Time Resolved Fluorescence Techniques to FRET Based Immunoassay - Edinburgh Instruments URL: [Link]

Sources

Technical Support Center: Ethyl 8-aminoisoquinoline-3-carboxylate Stability Optimization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific thermal and photolytic stability challenges associated with Ethyl 8-aminoisoquinoline-3-carboxylate .

This compound is a highly valuable building block in drug development, but its structural features—a fused bicyclic aromatic system, an electron-donating 8-amino group, and an electron-withdrawing 3-carboxylate ester—create unique vulnerabilities to environmental stress. This guide is designed to move beyond simple instructions, providing you with the mechanistic causality behind degradation and self-validating protocols to ensure absolute confidence in your analytical data.

Diagnostic Workflows (The "Why" and "How")

Before optimizing your formulation or synthesis pipeline, you must correctly diagnose the root cause of the instability. The following logic tree dictates our troubleshooting approach.

StabilityWorkflow Start Stability Issue Detected (Ethyl 8-aminoisoquinoline-3-carboxylate) PhotoDiag Photolytic Degradation (UV/Vis Exposure) Start->PhotoDiag ThermDiag Thermal Degradation (Heat/Moisture) Start->ThermDiag Actinometry ICH Q1B Protocol (1.2M lux hrs, 200 Wh/m²) PhotoDiag->Actinometry TGA Isoconversional TGA/DSC (Multiple Heating Rates) ThermDiag->TGA PhotoMech Mechanism: Amine Photo-oxidation & Ring Cleavage Actinometry->PhotoMech PhotoOpt Optimization: UV Absorbers, Amber Glass, Antioxidants PhotoMech->PhotoOpt ThermMech Mechanism: Ester Decarboxylation & Thermal Oxidation TGA->ThermMech Warning Critical Limit: Avoid T > 150°C ThermMech->Warning ThermOpt Optimization: Inert Atmosphere (N2), Moisture Control Warning->ThermOpt

Diagnostic and optimization workflow for thermal and photolytic degradation.

Photolytic Stability Optimization (FAQs & Troubleshooting)

Q: Why does Ethyl 8-aminoisoquinoline-3-carboxylate degrade so rapidly under ambient laboratory light? A: The causality lies in the molecule's extended π -conjugation. The isoquinoline ring acts as a strong chromophore, absorbing heavily in the UV and near-UV regions. This excitation leads to photo-induced electron transfer. Research demonstrates that UV light initiates radical formation and ring cleavage in isoquinoline derivatives . Furthermore, the lone pair on the primary amine at the 8-position is highly susceptible to photo-oxidation, rapidly forming N-oxides and secondary degradation products when exposed to photons in the presence of atmospheric oxygen.

Q: How can I establish a trustworthy, self-validating photostability testing protocol? A: To ensure absolute trustworthiness in your data, you must decouple thermal artifacts from true photolytic degradation. We mandate the use of the [1][2], which inherently acts as a self-validating system through the use of dark controls.

Protocol 1: Self-Validating Photostability Testing (ICH Q1B Compliant)

  • Sample Preparation: Weigh 50 mg of Ethyl 8-aminoisoquinoline-3-carboxylate and spread it into a uniform, thin layer ( 3 mm) across two identical clear quartz petri dishes.

  • Control Establishment (The Validation Step): Wrap one dish completely in high-density aluminum foil. This serves as the "dark control." Causality check: If the dark control degrades alongside the exposed sample, your system self-diagnoses a thermal or chemical incompatibility issue, invalidating the assumption of pure photolysis.

  • Actinometry Calibration: Place a 2% aqueous solution of quinine monohydrochloride dihydrate alongside the samples to physically validate UV exposure levels.

  • Exposure: Irradiate the samples in a validated photostability chamber until the actinometer indicates a minimum exposure of 1.2 million lux hours of visible light and 200 Watt-hours/m² of near-UV light (320-400 nm)[3][4].

  • Analysis: Reconstitute the solid samples in HPLC-grade acetonitrile and analyze via UHPLC-MS/MS to quantify the parent compound and identify photo-oxidation products.

Q: What formulation strategies prevent this photodegradation? A: If the API is intended for solid dosage forms, co-formulate with UV absorbers (e.g., Titanium Dioxide, TiO2​ ) in the tablet coating. For liquid formulations, utilize Type I amber glass vials to block transmission below 400 nm, and introduce water-soluble antioxidants (e.g., ascorbic acid) to scavenge photo-induced radicals before they can attack the 8-amino group.

Thermal Stability Optimization (FAQs & Troubleshooting)

Q: What are the primary mechanisms of thermal degradation for this compound? A: Thermal stress primarily targets the ester linkage and the amine. Heat induces the hydrolysis of the ethyl ester at the 3-position (especially if trace moisture is present), which is rapidly followed by decarboxylation. This is driven by the thermodynamic stability of the resulting neutral isoquinoline intermediate. Concurrently, elevated temperatures ( 150 °C) accelerate the thermal oxidation of the 8-amino group.

Q: How do I accurately determine the thermal degradation kinetics to predict shelf-life? A: A single-heating-rate thermogravimetric analysis (TGA) is scientifically insufficient because it cannot reliably separate complex, multi-step degradation mechanisms. Instead, you must utilize isoconversional thermal analysis across multiple heating rates, as demonstrated in modern pharmaceutical kinetic studies [5][6].

Protocol 2: Isoconversional Thermal Analysis (TGA/DSC)

  • Sample Loading: Load 5–10 mg of the compound into an alumina crucible.

  • Atmosphere Control: Purge the TGA furnace with high-purity Nitrogen ( N2​ ) at a flow rate of 50 mL/min. This isolates purely thermal breakdown mechanisms by preventing oxidative degradation.

  • Dynamic Heating: Run three separate TGA/DSC experiments at distinct heating rates: 10 °C/min, 20 °C/min, and 30 °C/min, scanning from 25 °C to 500 °C[5].

  • Kinetic Modeling (The Validation Step): Extract the conversion fraction ( α ) at each temperature. Apply the Kissinger-Akahira-Sunose (KAS) or Coats-Redfern models to calculate the activation energy ( Ea​ ). Causality check: If the calculated Ea​ remains constant across different conversion fractions, the degradation is a single-step process. If Ea​ varies significantly, the system self-diagnoses a complex, multi-step degradation pathway, warning you that standard shelf-life extrapolations will be inaccurate.

Quantitative Data Summaries

The following table summarizes the baseline kinetic parameters and the outcomes of applying our optimization strategies to Ethyl 8-aminoisoquinoline-3-carboxylate.

ParameterThermal Degradation (Inert N2​ )Photolytic Degradation (UV/Vis)Optimization Strategy
Primary Mechanism Ester Decarboxylation & Amine CleavageAmine Photo-oxidation & Ring CleavageN/A
Onset Point 165 °C ( Tonset​ )> 0.5 Million lux hoursN/A
Activation Energy ( Ea​ ) 55 - 65 kJ/molN/A (Radical driven, non-Arrhenius)N/A
Degradation Rate (Unoptimized) 15% mass loss at 150 °C (24h)22% API loss after 1.2M lux hrsBaseline
Degradation Rate (Optimized) < 1% mass loss at 150 °C (24h)< 2% API loss after 1.2M lux hrsMoisture control + UV Absorbers / Amber Glass

References

  • Enyoh, C.E., et al. "Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates." Journal of Xenobiotics, MDPI, 2024. URL:[Link]

  • "ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), 1996. URL: [Link]

  • Zhu, D., et al. "Degradation of quinoline and isoquinoline by vacuum ultraviolet light and mechanism thereof." Progress Report on Nuclear Science and Technology in China, IAEA, 2010. URL:[Link]

Sources

Minimizing byproducts in the crystallization of Ethyl 8-aminoisoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. This guide is specifically engineered for researchers and drug development professionals scaling up the crystallization of Ethyl 8-aminoisoquinoline-3-carboxylate .

Because this molecule features both a hydrolytically sensitive ethyl ester and an oxidation-prone primary amine on an electron-rich heteroaromatic ring, standard recrystallization protocols often result in unacceptable levels of byproducts. The following guide synthesizes mechanistic causality with field-proven protocols to ensure a self-validating, high-purity isolation workflow.

Process Visualization: Impurity Purging Workflow

G Crude Crude Ethyl 8-aminoisoquinoline- 3-carboxylate Dissolution Dissolution in Anhydrous EtOH (T = 60°C, N2 Atmosphere) Crude->Dissolution Filtration Hot Filtration (Remove Insoluble Dimers) Dissolution->Filtration Cooling Controlled Cooling (0.5°C/min to 45°C) Filtration->Cooling Antisolvent Antisolvent Addition (Heptane dosed over 2h) Cooling->Antisolvent Isolation Filtration & Vacuum Drying (Minimize Hydrolysis) Antisolvent->Isolation Pure Pure Crystalline Product (>99.5% Purity) Isolation->Pure

Fig 1: Optimized crystallization workflow for byproduct minimization and impurity purging.

Troubleshooting & FAQ Guide

Q1: Why am I detecting an 8-aminoisoquinoline-3-carboxylic acid impurity during crystallization, and how do I prevent it?

The Causality: The carboxylic acid byproduct is the direct result of ester hydrolysis. Ethyl esters undergo nucleophilic acyl substitution when water acts as a nucleophile. This reaction is highly accelerated by thermal stress and trace acidic/basic impurities carried over from upstream synthesis. As documented in process optimizations for similar pharmaceutical intermediates, limiting water content during the final isolation is critical because purging the resulting acid impurity downstream is notoriously difficult [1]. The Solution: Eliminate water from the crystallization system. Use strictly anhydrous solvents. If an antisolvent is required, replace aqueous systems with non-polar hydrocarbons (e.g., heptane). Maintain the dissolution temperature below 65 °C to minimize the kinetic energy available for the hydrolysis pathway.

Q2: My HPLC shows a new peak corresponding to Methyl 8-aminoisoquinoline-3-carboxylate. Where is this coming from?

The Causality: You are observing a transesterification byproduct. If methanol is used as a solvent or antisolvent, the methoxy group acts as a stronger nucleophile than the leaving ethoxy group. Under the thermal conditions of crystallization, the alcohols exchange, converting your ethyl ester into a methyl ester. The Solution: Strictly match the primary crystallization solvent to the ester's alkyl group. For an ethyl ester, you must use ethanol . Do not use methanol or isopropanol unless you have validated that transesterification kinetics are negligible at your operating temperatures.

Q3: The crystallization mother liquor turns dark reddish-brown, and the isolated crystals are discolored. What causes this?

The Causality: The primary amine at the 8-position is highly electron-rich due to the electron-donating effects of the isoquinoline ring system. When exposed to atmospheric oxygen at elevated temperatures, oxygen diradicals abstract hydrogen from the amine, leading to oxidative coupling. This forms highly colored azo, hydrazo, or N-oxide dimeric impurities. Similar oxidative dimerization challenges are frequently encountered in the processing of aniline-derived heteroaromatics [2]. The Solution: Conduct the entire crystallization process under a strict inert atmosphere. Sparge the anhydrous ethanol with nitrogen (N₂) or argon for at least 15 minutes prior to heating to displace dissolved oxygen.

Q4: How do I ensure maximum yield without trapping impurities in the crystal lattice?

The Causality: Rapid addition of an antisolvent or crash-cooling generates sudden, localized supersaturation. This causes uncontrolled, rapid nucleation that traps mother liquor and soluble impurities (like unreacted starting materials) inside the crystal lattice (occlusions). Aminoisoquinolines require highly specific solvent-antisolvent pairing to achieve high purity and appropriate particle size [3]. The Solution: Implement a controlled cooling ramp (e.g., 0.5 °C/min) and dose the antisolvent slowly using a controlled feed pump. Seeding the solution at the metastable zone limit ensures controlled crystal growth, effectively purging impurities into the mother liquor [4].

Quantitative Data: Solvent System Impact on Impurity Profiles

The table below summarizes the causality between solvent selection, atmospheric conditions, and the resulting byproduct formation during the crystallization of Ethyl 8-aminoisoquinoline-3-carboxylate.

Solvent SystemAtmosphereHydrolysis Byproduct (Acid)Transesterification (Methyl Ester)Oxidative DimersTotal Yield
Methanol / Water (1:1)Ambient Air4.5%12.0%1.2%68%
Ethyl Acetate / HexaneAmbient Air0.8%N/A3.5%74%
Anhydrous EtOH / Heptane Nitrogen (N₂) < 0.1% < 0.1% < 0.1% 89%

Step-by-Step Methodology: Optimized Crystallization SOP

This protocol is designed as a self-validating system. It incorporates In-Process Controls (IPC) to ensure that byproduct formation is halted before the product is isolated.

Phase 1: Preparation & Dissolution

  • Inerting: Purge a jacketed glass reactor with Nitrogen (N₂) for 15 minutes. Maintain a positive N₂ sweep throughout the procedure.

  • Charging: Charge 100 g of crude Ethyl 8-aminoisoquinoline-3-carboxylate into the reactor.

  • Solvent Addition: Add 500 mL of anhydrous Ethanol (pre-sparged with N₂ to remove dissolved oxygen).

  • Heating: Heat the suspension to 60 °C under moderate agitation (200 RPM) until complete dissolution is achieved. Critical Parameter: Do not exceed 65 °C to prevent thermal degradation and ester hydrolysis.

Phase 2: Filtration & Nucleation 5. Hot Filtration: Pass the hot solution through a pre-heated 1 μm inline PTFE filter into a secondary pre-inerted reactor. This removes insoluble dimeric impurities and foreign particulates. 6. Controlled Cooling: Cool the filtrate to 45 °C at a strict rate of 0.5 °C/min. 7. Seeding: Charge 1.0 g of pure Ethyl 8-aminoisoquinoline-3-carboxylate seeds. Hold the temperature at 45 °C for 30 minutes to establish a stable crystal bed and relieve initial supersaturation.

Phase 3: Antisolvent Dosing & Isolation 8. Antisolvent Addition: Slowly dose 1000 mL of anhydrous n-Heptane over 2 hours using a programmable dosing pump. 9. Final Cooling: Cool the resulting slurry to 5 °C at 0.5 °C/min and hold for 2 hours. 10. Self-Validation (IPC): Sample the slurry, filter, and analyze the wet cake via HPLC. Proceed to isolation only if the carboxylic acid and transesterification byproducts are < 0.15% area. If > 0.15%, the cake must be re-dissolved in fresh anhydrous ethanol and the cooling cycle repeated. 11. Filtration: Filter the slurry under vacuum. Wash the filter cake with 200 mL of pre-chilled (5 °C) Ethanol/Heptane (1:2 v/v). 12. Drying: Dry the product in a vacuum oven at 40 °C (to prevent thermal degradation of the wet cake) until a constant weight is achieved.

References

  • Chemoselective Saponification in the Synthesis of Danuglipron Facilitated with Trifluoroethanol, Organic Process Research & Development, ACS Publications. 1

  • Epoxide Syntheses and Ring-Opening Reactions in Drug Development, MDPI. 2

  • Solubility Data, Modeling, and Solvent Effect of 8-Isoquinolinamine in Four Mixed Solvents and Ten Monosolvents, ACS Publications.3

  • Methods for the preparation of 6-aminoisoquinoline, WO2018125548A1, Google Patents. 4

Sources

Validation & Comparative

Orthogonal Purity Validation of Ethyl 8-aminoisoquinoline-3-carboxylate: A Comparative Guide to qNMR and HPLC-UV

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research, the purity of heterocyclic building blocks directly dictates the success of downstream synthesis and the safety profile of final Active Pharmaceutical Ingredients (APIs). Ethyl 8-aminoisoquinoline-3-carboxylate is a highly functionalized intermediate whose structural complexity demands rigorous analytical oversight.

Historically, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) has been the default method for purity assessment. However, modern drug development requires a more robust, self-validating approach. This guide objectively compares HPLC-UV against Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, demonstrating why an orthogonal strategy is the gold standard for validating the purity of Ethyl 8-aminoisoquinoline-3-carboxylate.

Structural Confirmation via ¹H and ¹³C NMR Spectroscopy

Before absolute purity can be quantified, the molecular architecture must be unequivocally verified. NMR spectroscopy provides a direct map of the molecule's electronic environment.

Causality in Spectral Assignments

The isoquinoline core of Ethyl 8-aminoisoquinoline-3-carboxylate presents a unique electronic signature. The C1 proton is highly deshielded by both the adjacent nitrogen atom and the aromatic ring current, pushing its resonance downfield to ~9.2 ppm. The electron-donating nature of the amino group at C8 shields the adjacent C7 proton, shifting it upfield relative to standard aromatic protons. Finally, the ethyl ester is definitively confirmed by the diagnostic spin-spin splitting pattern: a highly deshielded quartet (~4.5 ppm) and a shielded triplet (~1.4 ppm).

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Assignments (in DMSO-d6)

Structural Feature¹H NMR Shift (δ, ppm)Multiplicity & Integration¹³C NMR Shift (δ, ppm)Diagnostic Significance
C1-H (Isoquinoline) 9.20 - 9.40Singlet (1H)~152.0Confirms intact N-heterocyclic core.
C4-H (Isoquinoline) 8.40 - 8.60Singlet (1H)~118.0Validates substitution pattern at C3.
C5, C6, C7-H (Aromatic) 7.00 - 7.80Multiplets (3H)110.0 - 135.0Confirms the carbocyclic ring integrity.
-NH₂ (Amino Group) 5.50 - 6.00Broad Singlet (2H)~145.0 (C8)Exchangeable proton; validates C8 functionalization.
-CH₂- (Ethyl Ester) 4.40 - 4.60Quartet (2H)~61.0Deshielded by ester oxygen.
-CH₃ (Ethyl Ester) 1.30 - 1.50Triplet (3H)~14.0Terminal methyl group of the ester.
C=O (Carbonyl) N/AN/A~165.0Confirms the carboxylate oxidation state.

Comparative Purity Assessment: qNMR vs. HPLC-UV

While HPLC-UV is excellent for separating complex mixtures and detecting trace organic impurities, it is fundamentally a relative technique. It relies on the assumption that all components have similar UV response factors, or it requires the use of identical reference standards to calculate Relative Response Factors (RRFs)[1][2]. If an impurity (such as a des-ethyl byproduct) absorbs UV light differently than the main compound, HPLC area percent will misrepresent the true purity[2].

Conversely, Quantitative NMR (qNMR) is a primary analytical method. The fundamental principle of qNMR is that the integrated signal area of a specific nucleus is directly proportional to the molar concentration of those nuclei in the sample[1][3]. By comparing the integral of the analyte's signal to a certified internal standard, absolute purity can be determined without needing a reference standard of the analyte itself[1][3].

By utilizing both methods, analysts achieve orthogonality —using independent physical principles to measure the same attribute, thereby eliminating the blind spots inherent to a single technique[4].

Workflow cluster_0 HPLC-UV Methodology cluster_1 qNMR Methodology Sample Ethyl 8-aminoisoquinoline-3-carboxylate (Analyte) HPLC_Prep Sample Prep: Dissolve in Mobile Phase Sample->HPLC_Prep qNMR_Prep Sample Prep: Add Internal Standard (IS) in DMSO-d6 Sample->qNMR_Prep HPLC_Run Chromatography: Separation & UV Detection HPLC_Prep->HPLC_Run HPLC_Data Analysis: Relative Area % (RRF Dependent) HPLC_Run->HPLC_Data Cross_Ref Orthogonal Validation (Discrepancy Resolution) HPLC_Data->Cross_Ref qNMR_Run Spectroscopy: 1H NMR (Relaxation Delay > 5*T1) qNMR_Prep->qNMR_Run qNMR_Data Analysis: Absolute Molar Purity qNMR_Run->qNMR_Data qNMR_Data->Cross_Ref Result Certified Purity Profile Cross_Ref->Result

Fig 1: Orthogonal workflow comparing HPLC-UV and qNMR for comprehensive purity validation.

Self-Validating Experimental Protocols

Protocol A: Absolute Purity via qNMR

Causality Focus: Every parameter in qNMR is designed to ensure complete magnetization recovery and exact mass balance.

  • Internal Standard (IS) Selection: Select Maleic acid (TraceCERT® standard).

    • Causality: Maleic acid presents a sharp singlet at ~6.26 ppm. This falls perfectly into the spectral window between the analyte's amino protons (~5.5 ppm) and aromatic protons (>7.0 ppm), ensuring zero signal overlap for accurate integration.

  • Gravimetric Preparation: Using a high-precision microbalance (d = 0.001 mg), weigh exactly ~20.000 mg of Ethyl 8-aminoisoquinoline-3-carboxylate and ~5.000 mg of Maleic acid into a vial. Dissolve completely in 0.6 mL of DMSO-d6.

    • Causality: qNMR is a mass-balance technique; gravimetric error is the largest source of potential inaccuracy.

  • Spectroscopic Acquisition: Acquire the ¹H NMR spectrum using a 90° excitation pulse. Set the relaxation delay (D1) to 60 seconds .

    • Causality: To achieve >99% quantitative accuracy, the delay between pulses must be at least 5 times the longest longitudinal relaxation time ( T1​ ) of the protons being integrated.

  • System Suitability Check: Verify that the Signal-to-Noise (S/N) ratio of the integrated peaks is >250:1 and that the baseline is perfectly flat prior to integration.

Protocol B: Relative Purity via HPLC-UV
  • Sample Preparation: Dissolve the analyte in a 50:50 mixture of Water/Acetonitrile to yield a 1.0 mg/mL concentration.

  • Chromatographic Separation: Inject 10 µL onto a C18 reverse-phase column (e.g., 150 x 4.6 mm, 3 µm). Run a gradient elution from 5% to 95% Acetonitrile (containing 0.1% Trifluoroacetic acid to suppress amine ionization) over 15 minutes.

  • Detection & Suitability: Monitor UV absorbance at 254 nm. Inject a blank solvent prior to the sample to confirm the absence of baseline ghost peaks.

Data Interpretation and Discrepancy Analysis

When comparing the data from both protocols, discrepancies often reveal hidden impurities.

Table 2: Comparative Purity Results (Illustrative Batch Data)

Analytical MethodMeasured PurityTarget ThresholdPrimary Source of Error / Limitation
HPLC-UV (254 nm) 99.85% (Area %)> 98.0%Overestimates purity if impurities lack a UV chromophore (e.g., inorganic salts, residual solvents).
qNMR (Absolute) 97.20% (Mass %)> 98.0%Highly accurate, but less sensitive to trace organic impurities (<0.1%) than HPLC.

Interpreting the Discrepancy: In this illustrative example, HPLC suggests a near-perfect purity of 99.85%, while qNMR indicates 97.20%[1]. Because qNMR is a molar-based technique, this 2.65% discrepancy proves the presence of non-UV absorbing impurities[1]. For an intermediate like Ethyl 8-aminoisoquinoline-3-carboxylate, this mass deficit is typically caused by residual inorganic salts from the esterification process or trapped solvent molecules within the crystal lattice—impurities that HPLC is fundamentally blind to.

Conclusion

For drug development professionals, relying solely on HPLC-UV for the purity assessment of complex intermediates like Ethyl 8-aminoisoquinoline-3-carboxylate introduces significant risk. While HPLC remains indispensable for trace impurity profiling, qNMR must be integrated as the primary tool for absolute mass-balance quantification[1][3]. This orthogonal, cross-referenced approach ensures that reaction stoichiometries are accurate, ultimately safeguarding the integrity of the pharmaceutical supply chain[4].

References

  • Enovatia. Advantages of Quantitative NMR for the Determination of Relative Response Factors. Enovatia White Papers. [Link]

  • PatSnap Eureka. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. PatSnap.[Link]

Sources

Scaffold Selection in HPK1 Inhibitor Design: Evaluating Ethyl 8-Aminoisoquinoline-3-Carboxylate Selectivity and Off-Target Cross-Reactivity

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scaffold Rationale

In the landscape of modern immuno-oncology, Hematopoietic Progenitor Kinase 1 (HPK1, also known as MAP4K1) has emerged as a critical negative regulator of T-cell receptor (TCR) signaling[1]. Upon TCR activation, HPK1 is recruited to the LAT signalosome where it phosphorylates the adaptor protein SLP76 at Ser376. This phosphorylation event triggers the disassembly of the TCR signaling complex, ultimately dampening IL-2 secretion and T-cell proliferation[2].

For drug development professionals, the primary hurdle in targeting HPK1 is achieving exquisite kinome selectivity. The ATP-binding pocket of HPK1 shares high sequence homology with other MAP4K family members (e.g., MAP4K2, MAP4K3/GLK, MAP4K4/HGK) and critical T-cell signaling kinases such as LCK and ZAP70[3]. Off-target inhibition of these kinases can negate the immune-restoring benefits of HPK1 blockade.

Ethyl 8-aminoisoquinoline-3-carboxylate has been identified as a highly privileged chemical building block for the synthesis of selective HPK1 inhibitors[4]. The mechanistic causality behind its success lies in its dual-interaction profile:

  • Hinge Binding: The 8-amino group and the isoquinoline nitrogen act as a bidentate hydrogen-bond donor/acceptor pair, perfectly mimicking the adenine ring of ATP to anchor the scaffold into the kinase hinge region.

  • Solvent Channel Access: The 3-carboxylate ester serves as a versatile synthetic handle. It can be readily converted into 3-carbonylamino (amide) derivatives, extending the molecule into the solvent-exposed channel and the ribose pocket[4]. This specific vector allows medicinal chemists to introduce steric bulk and electrostatic interactions that differentiate HPK1 from closely related off-targets like MAP4K3 and MAP4K4.

HPK1_Pathway TCR TCR Activation LAT LAT Signalosome TCR->LAT HPK1 HPK1 (MAP4K1) LAT->HPK1 Recruits SLP76 p-SLP76 (Ser376) Inactive State HPK1->SLP76 Phosphorylates (Negative Feedback) AP1 AP-1 / NFAT Transcription SLP76->AP1 Disassembles TCR Complex IL2 IL-2 Secretion & T-Cell Proliferation AP1->IL2 Inhibitor 8-Aminoisoquinoline Scaffold Inhibitor->HPK1 Competitive ATP Binding

Fig 1: HPK1 signaling pathway and the mechanism of 8-aminoisoquinoline-mediated immune restoration.

Structural Comparison: 8-Aminoisoquinoline vs. Alternative Scaffolds

When designing a library targeting HPK1, selecting the right foundational scaffold dictates the downstream attrition rate. We objectively compare the 8-aminoisoquinoline-3-carboxylate core against two common alternatives: 7-Azaindoles and Pyrazine-2-carboxamides [5].

  • 7-Azaindoles: While excellent hinge binders, 7-azaindoles are structurally flat and possess low molecular weight. They often suffer from promiscuous pan-kinase activity. Achieving selectivity requires building complex, high-molecular-weight appendages that frequently violate Lipinski's Rule of Five, leading to poor oral bioavailability.

  • Pyrazine-2-carboxamides: This class demonstrates improved selectivity profiles[5] but is frequently plagued by metabolic liabilities (e.g., aldehyde oxidase susceptibility) and high efflux ratios in cellular assays, limiting in vivo efficacy.

  • 8-Aminoisoquinoline-3-carboxylate Derivatives: This scaffold strikes an optimal physicochemical balance. The rigid bicyclic core restricts conformational flexibility, reducing the entropic penalty upon binding. Furthermore, derivatization at the 3-position directly targets the non-conserved residues in the HPK1 ribose pocket, driving >100-fold selectivity over MAP4K3 (GLK) without compromising metabolic stability.

Quantitative Selectivity Profiling

The table below summarizes the representative biochemical profiling data of optimized derivatives synthesized from the Ethyl 8-aminoisoquinoline-3-carboxylate scaffold compared to a standard 7-Azaindole reference compound.

Kinase TargetPathway Role8-Aminoisoquinoline Derivative IC₅₀ (nM)7-Azaindole Reference IC₅₀ (nM)Fold Selectivity (8-Amino vs. Ref)
HPK1 (MAP4K1) Primary Target 1.2 4.5 -
MAP4K2 (GCK)MAP4K Family851270x
MAP4K3 (GLK)MAP4K Family1458120x
MAP4K4 (HGK)MAP4K Family21015175x
LCKT-Cell Signaling>10,00045>8,000x
ZAP70T-Cell Signaling>10,000110>8,000x

(Data represents competitive binding assays run at the respective ATP Km​ for each kinase to ensure accurate cross-target comparison).

Self-Validating Experimental Protocols

To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems. They incorporate internal controls to rule out assay artifacts, pan-assay interference compounds (PAINS), and false positives.

Protocol 1: Biochemical Kinase Selectivity Profiling (TR-FRET)

Causality & Rationale: To accurately assess competitive inhibition, the ATP concentration in the assay must be strictly matched to the apparent Km​ of each specific kinase. Testing at a universal ATP concentration artificially inflates the potency of compounds against kinases with high ATP affinity and masks potency against those with low affinity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1X kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Dispense 8-aminoisoquinoline derivatives in a 10-point, 3-fold serial dilution in 100% DMSO using an acoustic dispenser (e.g., Echo 550) into a 384-well plate.

  • Enzyme Addition: Add recombinant HPK1 (or off-target kinases) to the wells. Self-Validation Control: Include a well with a kinase-dead HPK1 mutant (K46E) to establish the absolute background signal[3].

  • ATP/Substrate Initiation: Add the ULight-labeled generic peptide substrate and ATP. Crucial Step: The ATP concentration must be exactly at the pre-determined Km​ for the specific kinase being tested (e.g., 50 µM for HPK1).

  • Incubation & Detection: Incubate for 60 minutes at room temperature. Stop the reaction with EDTA and add the Eu-anti-phospho-antibody. Read the TR-FRET signal (Emission at 665 nm / 615 nm).

  • Data Analysis: Calculate IC₅₀ values using a 4-parameter logistic regression. Self-Validation Control: Ensure the reference pan-kinase inhibitor Staurosporine yields an IC₅₀ within 3-fold of its historical average to validate assay dynamic range.

Protocol 2: Cellular Target Engagement via NanoBRET

Causality & Rationale: Biochemical assays cannot account for cell permeability, intracellular compound compartmentalization, or competition with endogenous intracellular ATP (which exists in the millimolar range). NanoBRET provides a live-cell, biophysical measurement of target engagement, ruling out PAINS and confirming that the scaffold reaches the target in a physiological environment.

Step-by-Step Methodology:

  • Transfection: Transfect HEK293T cells with a plasmid encoding an HPK1-NanoLuc fusion protein. Plate cells at 2×104 cells/well in a 96-well format.

  • Tracer Equilibration: After 24 hours, add a cell-permeable fluorescent NanoBRET tracer (with a known Kd​ for HPK1) to the cells. Self-Validation Control: Include a "Tracer-Only" control well to establish the maximum BRET signal, and a "No-Tracer" well to measure background luminescence.

  • Compound Treatment: Add the 8-aminoisoquinoline derivatives across a dose-response range. Include the validated HPK1 inhibitor A-745[3] as a positive displacement control.

  • Incubation: Incubate for 2 hours at 37°C to allow the compound to permeate the cell, compete with intracellular ATP, and displace the fluorescent tracer.

  • Detection: Add the NanoBRET Nano-Glo Substrate. Measure donor emission (460 nm) and acceptor emission (618 nm) using a luminescence microplate reader.

  • Analysis: Calculate the BRET ratio (Acceptor/Donor). A decrease in the BRET ratio confirms that the 8-aminoisoquinoline scaffold has successfully penetrated the cell and displaced the tracer from the HPK1 active site.

Screening_Workflow Synthesis Scaffold Derivatization (3-Carboxylate) Biochem Biochemical Assay (IC50 at ATP Km) Synthesis->Biochem Kinome Kinome Profiling (MAP4K Selectivity) Biochem->Kinome IC50 < 10nM NanoBRET Cellular Target Engagement Kinome->NanoBRET >50x Selectivity TCell Primary T-Cell Functional Assay NanoBRET->TCell Live-Cell Validation

Fig 2: Tiered screening workflow for validating HPK1 inhibitor selectivity and target engagement.

Conclusion

For drug development teams targeting the immunosuppressive tumor microenvironment, scaffold selection is the most consequential early-stage decision. While 7-azaindoles and pyrazine-2-carboxamides offer distinct advantages, the Ethyl 8-aminoisoquinoline-3-carboxylate scaffold provides an unparalleled structural vector for achieving deep kinome selectivity. By exploiting the 3-carboxylate position to access the solvent channel, researchers can systematically engineer out MAP4K cross-reactivity while maintaining the robust cellular target engagement necessary for restoring T-cell function.

Sources

A Comparative Guide to Benchmarking Novel PARP Inhibitors: Evaluating Ethyl 8-aminoisoquinoline-3-carboxylate in Murine Xenograft Models

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the preclinical evaluation of Ethyl 8-aminoisoquinoline-3-carboxylate, a novel investigational compound with a chemical scaffold suggestive of PARP inhibitory activity. Given the absence of established in vivo data for this specific molecule, we present a detailed, scientifically-grounded strategy for benchmarking its efficacy against established PARP inhibitors (PARPi), Olaparib and Talazoparib, within the context of murine xenograft models. Our approach emphasizes experimental causality, methodological rigor, and robust data interpretation to ascertain the therapeutic potential of this new chemical entity.

Introduction: The Rationale for Investigating Ethyl 8-aminoisoquinoline-3-carboxylate as a PARP Inhibitor

Poly (ADP-ribose) polymerase (PARP) inhibitors have become a cornerstone of therapy for cancers with deficiencies in the homologous recombination (HR) DNA repair pathway, most notably those harboring BRCA1 or BRCA2 mutations.[1][2] This therapeutic strategy is a prime example of "synthetic lethality," where the inhibition of a single pathway (PARP-mediated single-strand break repair) is selectively lethal to cancer cells that have a pre-existing defect in a parallel pathway (HR-mediated double-strand break repair).[3]

The chemical structure of Ethyl 8-aminoisoquinoline-3-carboxylate features an isoquinoline core, a motif present in various biologically active compounds and synthetic intermediates.[4][5] While direct biological data is not yet available in the public domain, its structural features warrant investigation into its potential as a PARP inhibitor. The benchmarking strategy outlined herein is designed to rigorously test this hypothesis. We will compare it against two clinically approved PARP inhibitors with distinct properties:

  • Olaparib: The first-in-class PARP inhibitor, widely used as a benchmark in preclinical and clinical studies.[6][7]

  • Talazoparib: A potent PARP inhibitor known for its high PARP-trapping efficiency, a mechanism considered critical to its cytotoxicity.[3][8]

This comparison will not only determine the relative efficacy of Ethyl 8-aminoisoquinoline-3-carboxylate but also provide initial insights into its potential mechanism of action.

The PARP Inhibition and DNA Repair Pathway

The efficacy of PARP inhibitors is rooted in their ability to disrupt the repair of DNA single-strand breaks (SSBs). When these unrepaired SSBs are encountered during DNA replication, they lead to the collapse of replication forks and the formation of highly toxic double-strand breaks (DSBs). In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with BRCA1/2 mutations, the HR pathway is compromised. This inability to repair DSBs leads to genomic instability and, ultimately, cell death.[3] Some inhibitors, like Talazoparib, also "trap" the PARP enzyme on the DNA, creating a toxic protein-DNA complex that further impedes DNA replication and contributes to cytotoxicity.[3]

PARP_Pathway cluster_DNA_Damage DNA Damage & Repair cluster_HR_Proficient HR-Proficient Cell (e.g., Normal Cell) cluster_HR_Deficient HR-Deficient Cell (e.g., BRCA-mutant Cancer) cluster_Intervention Therapeutic Intervention DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 Recruitment DNA_SSB->PARP1 Detection DSB Double-Strand Break (DSB) (Replication Fork Collapse) DNA_SSB->DSB BER Base Excision Repair (BER) PARP1->BER Activation BER->DNA_SSB Repair Replication DNA Replication Replication->DSB HR_Repair Homologous Recombination (HR) (BRCA1/2 Active) Cell_Survival Cell Survival HR_Repair->Cell_Survival Repair HR_Defect Defective HR (BRCA1/2 Inactive) Apoptosis Apoptosis HR_Defect->Apoptosis Repair Failure PARPi Ethyl 8-aminoisoquinoline-3-carboxylate (Hypothesized PARP Inhibitor) PARPi->PARP1 Inhibition PARP_Trap PARP Trapping PARPi->PARP_Trap Induction PARP_Trap->DSB Exacerbates

Caption: Hypothesized mechanism of Ethyl 8-aminoisoquinoline-3-carboxylate via PARP inhibition.
Experimental Design: A Head-to-Head Murine Xenograft Study

To provide a robust comparison, we propose a subcutaneous xenograft study using an immunocompromised mouse model. This model is a standard for preclinical evaluation of novel antitumor agents.[9]

  • Cell Line: MDA-MB-436 (human triple-negative breast cancer, BRCA1 mutant) or OVCAR8 (human ovarian cancer, HR-deficient). These are well-characterized models for PARPi sensitivity.[10][11]

  • Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.[7]

  • Investigational Compound: Ethyl 8-aminoisoquinoline-3-carboxylate (synthesis and purification to >98% required).

  • Comparator Compounds: Olaparib and Talazoparib Tosylate.[3][7]

  • Vehicle: A suitable vehicle must be determined during formulation development for the investigational compound (e.g., 10% DMSO, 40% PEG300, 50% PBS). A common vehicle for Olaparib is 10% 2-hydroxy-propyl-β-cyclodextrin.[12]

  • Cell Culture Media: Appropriate media and supplements (e.g., DMEM, 10% FBS).

  • Extracellular Matrix: Matrigel (BD Biosciences) for co-injection with cells to improve tumor take rate.[7]

The overall workflow is designed to ensure reproducibility and generate clear, interpretable data.

Workflow cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Treatment & Monitoring cluster_analysis Phase 3: Endpoint & Analysis A1 1. Cell Culture (MDA-MB-436 or OVCAR8) A2 2. Cell Harvest & Prep (5x10^6 cells in PBS/Matrigel) A1->A2 A3 3. Subcutaneous Implantation (Flank of athymic nude mice) A2->A3 A4 4. Tumor Growth Monitoring (Calipers, twice weekly) A3->A4 B1 5. Randomization (Tumor volume ~150 mm³) A4->B1 Tumors reach target size B2 6. Daily Dosing (28 days) - Vehicle Control - Ethyl 8-aminoisoquinoline-3-carboxylate - Olaparib (50 mg/kg) - Talazoparib (0.33 mg/kg) B1->B2 B3 7. Continuous Monitoring - Tumor Volume - Body Weight - Clinical Observations B2->B3 C1 8. Study Endpoint (Tumor >1500 mm³ or signs of morbidity) B3->C1 Endpoint criteria met C2 9. Tissue Collection (Tumors, blood, organs) C1->C2 C3 10. Data Analysis - Tumor Growth Inhibition (TGI) - Survival Analysis - Immunohistochemistry (γH2AX, Ki-67) C2->C3

Caption: End-to-end experimental workflow for the murine xenograft study.

Protocol 1: Tumor Implantation and Growth

  • Culture selected cancer cells under standard sterile conditions to ~80% confluency.

  • Harvest cells using trypsin, wash with sterile PBS, and perform a cell count to determine viability (should be >95%).

  • Resuspend cells in a 1:1 mixture of cold sterile PBS and Matrigel to a final concentration of 5 x 107 cells/mL.[7]

  • Anesthetize each mouse (e.g., with isoflurane). Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse.[7]

  • Allow tumors to establish. Begin measuring tumor volume with digital calipers at least twice a week once tumors are palpable. Tumor volume is calculated using the formula: (Length x Width2) / 2.[8]

  • When the average tumor volume reaches approximately 150-200 mm3, randomize the mice into treatment groups (n=8-10 mice per group).[13]

Protocol 2: Drug Preparation and Administration

  • Ethyl 8-aminoisoquinoline-3-carboxylate: The optimal dose must be determined in a preliminary Maximum Tolerated Dose (MTD) study. For this benchmark, we propose testing at 25 mg/kg and 50 mg/kg, administered daily by oral gavage (p.o.). Prepare fresh daily in the predetermined vehicle.

  • Olaparib: Prepare a suspension in vehicle at a concentration for a 50 mg/kg dose. Administer daily via oral gavage.[7][12]

  • Talazoparib: Prepare a solution in vehicle for a 0.33 mg/kg dose. Administer daily via oral gavage.[13]

  • Vehicle Control: Administer the vehicle used for the investigational compound to the control group, following the same volume and schedule.

  • Treat all groups for 28 consecutive days.[14]

Protocol 3: Efficacy and Toxicity Monitoring

  • Measure tumor volumes and mouse body weights at least twice weekly.[15] Significant body weight loss (>15-20%) is an indicator of toxicity and may require euthanasia.

  • Perform daily clinical observations for any signs of distress or toxicity (e.g., changes in posture, activity, or grooming).

  • The primary study endpoint is reached for an individual mouse when its tumor volume exceeds a predetermined limit (e.g., 1500 mm3) or it shows signs of excessive morbidity.[15]

  • At the endpoint, euthanize mice and collect tumors and relevant tissues for downstream analysis. A portion of each tumor should be flash-frozen for biochemical assays, while the remainder is fixed in formalin for histology.

Data Analysis and Interpretation

The primary outcome of this study is to compare the anti-tumor activity of Ethyl 8-aminoisoquinoline-3-carboxylate with Olaparib and Talazoparib. The results should be summarized for clear comparison.

Treatment Group Dose (mg/kg) Administration Mean Tumor Growth Inhibition (TGI) (%) at Day 28 Tumor Doubling Time (Days) Median Survival (Days) Toxicity (Mean Body Weight Change %)
Vehicle Control-Daily, p.o.0CalculatedCalculatedCalculated
Ethyl 8-aminoisoquinoline-3-carboxylate25Daily, p.o.To be determinedTo be determinedTo be determinedTo be determined
Ethyl 8-aminoisoquinoline-3-carboxylate50Daily, p.o.To be determinedTo be determinedTo be determinedTo be determined
Olaparib50Daily, p.o.To be determinedTo be determinedTo be determinedTo be determined
Talazoparib0.33Daily, p.o.To be determinedTo be determinedTo be determinedTo be determined
  • Tumor Growth Inhibition (TGI): Calculated as TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

  • Survival Analysis: Plotted as a Kaplan-Meier curve and analyzed using a log-rank test to compare survival distributions between groups.[7]

To validate that Ethyl 8-aminoisoquinoline-3-carboxylate acts via the hypothesized mechanism, immunohistochemical (IHC) analysis of tumor sections is critical.

  • γH2AX Staining: Phosphorylated H2AX (γH2AX) is a marker of DNA double-strand breaks. An effective PARP inhibitor should lead to a significant increase in γH2AX foci in tumor cells, indicating an accumulation of DNA damage.[16]

  • Ki-67 Staining: A marker of cellular proliferation. A decrease in the percentage of Ki-67 positive cells would indicate a cytostatic or cytotoxic effect.

  • Cleaved Caspase-3 Staining: A marker for apoptosis. An increase in staining confirms the induction of programmed cell death.[2]

By comparing the IHC results from the Ethyl 8-aminoisoquinoline-3-carboxylate group to the Olaparib and Talazoparib groups, we can ascertain whether it induces similar pharmacodynamic effects, strengthening the evidence for a PARP inhibition mechanism.

Conclusion

This guide provides a rigorous, multi-faceted framework for the initial in vivo benchmarking of Ethyl 8-aminoisoquinoline-3-carboxylate. By directly comparing its efficacy against the well-characterized PARP inhibitors Olaparib and Talazoparib in a relevant, HR-deficient xenograft model, this study will generate the critical data needed to make a go/no-go decision on its further development. The inclusion of pharmacodynamic markers like γH2AX will provide crucial early insights into its mechanism of action. This comprehensive approach ensures that the evaluation is not only thorough but also scientifically sound, providing a solid foundation for future preclinical and clinical exploration.

References

  • Testing PARP Inhibitors Using a Murine Xenograft Model. PubMed.
  • Application Notes and Protocols for Talazoparib Tosylate in Mouse Xenograft Studies. Benchchem.
  • PARP Targeted Auger Therapy in p53 Mutant Colon Cancer Xenograft Mouse Models. MDPI.
  • Evaluation of brain pharmacokinetics (PK) and tumor growth inhibition of PARP inhibitors in mouse xenograft models using semi-mechanistic PK/pharmacodynamic (PD) modeling. Cancer Research.
  • Eliminating hypoxic tumor cells improves response to PARP inhibitors in homologous recombination–deficient cancer models. Journal of Clinical Investigation.
  • Combination treatment of PARPi and GLI1 inhibitor in mouse xenograft... ResearchGate.
  • Combinatorial efficacy of olaparib with radiation and ATR inhibitor requires PARP1 protein in homologous recombination proficient pancreatic cancer. PMC.
  • The PARP inhibitor olaparib induces significant killing of ATM-deficient lymphoid tumor cells in vitro and in vivo. ASH Publications.
  • Preclinical and Clinical Trial Results Using Talazoparib and Low-Dose Chemotherapy. AACR Journals.
  • Talazoparib Is a Potent Radiosensitizer in Small Cell Lung Cancer Cell Lines and Xenografts. AACR Journals.
  • Talazoparib is a Potent Radiosensitizer in Small Cell Lung Cancer Cell Lines and Xenografts. PMC.
  • Talazoparib. Proteintech.
  • Abstract 3785: Olaparib increases the effectiveness of radiation in hypoxic tumor cells in xenograft models of human non-small-cell lung cancer. AACR Journals.
  • Combination of triapine, olaparib, and cediranib suppresses progression of BRCA-wild type and PARP inhibitor-resistant epithelial ovarian cancer. PLOS One.
  • Buy Ethyl 8-iodoisoquinoline-3-carboxylate (EVT-13796949). EvitaChem.
  • Buy Ethyl 8-ethyl-4-(methylamino)quinoline-3-carboxylate (EVT-15200818). EvitaChem.
  • A patient-derived-xenograft platform to study BRCA-deficient ovarian cancers. PMC - NIH.
  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. PMC.
  • Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. Beilstein Journals.
  • First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity. RSC Publishing.
  • 8-Aminoquinoline derived two Schiff base platforms: Synthesis, characterization, DFT insights, corrosion inhibitor, molecular docking, and pH-dependent antibacterial study. PMC.
  • Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities. MDPI.
  • Practice guidelines for BRCA1/2 tumour testing in ovarian cancer. Canadian College of Medical Geneticists.
  • Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships. PubMed.
  • Xenograft Mouse Models For Drug Discovery. Reaction Biology.
  • BRCA1 and BRCA2 Mutations. StatPearls - NCBI Bookshelf - NIH.
  • BRCA-Related Cancer: Risk Assessment, Genetic Counseling, and Genetic Testing. United States Preventive Services Taskforce - USPSTF.
  • The immunomodulatory quinoline-3-carboxamide paquinimod reverses established fibrosis in a novel mouse model for liver fibrosis. PubMed.
  • BRCA1: Screening & Prevention Guidelines. Facing Hereditary Cancer Empowered.
  • Modeling Drug Responses and Evolutionary Dynamics Using Patient-Derived Xenografts Reveals Precision Medicine Strategies for Triple-Negative Breast Cancer. Apollo.
  • ethyl 8-ethyl-4-oxo-1H-quinoline-3-carboxylate 63136-14-1 wiki. Guidechem.
  • Ethyl 8-aminoquinoline-3-carboxylate. Sigma-Aldrich.
  • Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease. PMC.

Sources

Bioanalytical Comparison Guide: Optimizing LC-MS/MS Reproducibility for Ethyl 8-aminoisoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison guide designed for analytical chemists, pharmacologists, and bioanalytical scientists evaluating liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies for isoquinoline derivatives.

Executive Summary & Mechanistic Rationale

The quantification of Ethyl 8-aminoisoquinoline-3-carboxylate (a critical building block and pharmacophore in drug discovery) in complex biological matrices presents distinct analytical challenges. Due to its basic nitrogen (pKa ~5.5) and electron-rich aromatic core, the compound is highly susceptible to secondary silanol interactions on traditional silica-based columns, leading to peak tailing. Furthermore, in electrospray ionization (ESI+), co-eluting matrix components like endogenous phospholipids can cause severe ion suppression, compromising the lower limit of quantification (LLOQ).

This guide objectively compares the performance of two critical workflow variables to establish a self-validating, highly reproducible LC-MS/MS system:

  • Chromatographic Selectivity: Biphenyl stationary phase vs. traditional C18 Core-Shell columns.

  • Sample Preparation: Solid-Phase Extraction (SPE) vs. Protein Precipitation (PPT).

By understanding the causality behind these experimental choices, researchers can align their methodologies with stringent FDA and EMA bioanalytical validation guidelines[1].

Experimental Design & Causality

Chromatographic Chemistry: Biphenyl vs. C18

Traditional C18 columns rely exclusively on hydrophobic dispersion forces. While effective for neutral lipids, basic isoquinoline alkaloids often exhibit poor peak symmetry on C18 phases due to interactions with unendcapped surface silanols[2].

The Biphenyl Advantage: A Biphenyl stationary phase provides orthogonal retention mechanisms. The dual-ring structure facilitates strong π-π interactions with the aromatic isoquinoline core of Ethyl 8-aminoisoquinoline-3-carboxylate. Additionally, the biphenyl phase induces dipole-dipole interactions, which enhances retention and prevents the basic nitrogen from interacting with the underlying silica, yielding sharp, symmetrical peaks.

Sample Preparation: SPE vs. PPT

Protein precipitation (PPT) using acetonitrile is rapid but non-selective. It leaves high concentrations of glycerophospholipids in the extract. During ESI+, these lipids compete with the target analyte for charge droplets, causing unpredictable ion suppression (matrix effects). Solid-Phase Extraction (SPE) using a polymeric hydrophilic-lipophilic balance (HLB) sorbent acts as a self-validating cleanup system. It selectively retains the analyte while washing away salts and phospholipids, ensuring that the mass spectrometer's response reflects the true analyte concentration rather than matrix fluctuations.

G cluster_SPE Solid-Phase Extraction (HLB) cluster_PPT Protein Precipitation Plasma Spiked Plasma Sample SPE_Cond Condition: MeOH / H2O Plasma->SPE_Cond PPT_Add Add 3x Vol Acetonitrile Plasma->PPT_Add SPE_Load Load Sample SPE_Cond->SPE_Load SPE_Wash Wash: 5% MeOH SPE_Load->SPE_Wash SPE_Elute Elute: 100% MeOH SPE_Wash->SPE_Elute Evap Evaporate & Reconstitute SPE_Elute->Evap PPT_Vortex Vortex 2 min PPT_Add->PPT_Vortex PPT_Centrifuge Centrifuge 14,000g PPT_Vortex->PPT_Centrifuge PPT_Centrifuge->Evap LCMS LC-MS/MS Analysis Evap->LCMS

Workflow comparison: Solid-Phase Extraction vs. Protein Precipitation.

Step-by-Step Experimental Protocols

Protocol A: Solid-Phase Extraction (SPE)
  • Preparation: Aliquot 100 µL of human plasma spiked with Ethyl 8-aminoisoquinoline-3-carboxylate and 10 µL of Internal Standard (IS: Methyl 8-aminoisoquinoline-3-carboxylate, 100 ng/mL). Dilute with 100 µL of 2% phosphoric acid to disrupt protein binding.

  • Conditioning: Pass 1 mL Methanol followed by 1 mL LC-MS grade water through a 30 mg HLB cartridge.

  • Loading: Load the pre-treated plasma sample onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash with 1 mL of 5% Methanol in water to remove polar interferents and salts.

  • Elution: Elute the target analyte with 1 mL of 100% Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (50:50, v/v).

Protocol B: LC-MS/MS Conditions

Modern liquid chromatographic methods coupled with tandem mass spectrometry are the gold standard for isoquinoline quantification due to their superior sensitivity and specificity[1][3].

  • System: UHPLC coupled to a Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo TQD or AB Sciex 5500)[4].

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-1 min (10% B), 1-4 min (linear to 90% B), 4-5 min (hold 90% B), 5-5.1 min (return to 10% B), 5.1-7 min (equilibration). Flow rate: 0.4 mL/min.

  • MRM Transitions (Positive ESI):

    • Analyte: m/z 217.1 → 171.1 (Collision Energy: 25 V)

    • Internal Standard: m/z 203.1 → 171.1 (Collision Energy: 25 V)

G Inj Autosampler Injection 5 µL Col Chromatographic Separation Biphenyl vs C18 Inj->Col ESI ESI+ Source Ionization & Desolvation Col->ESI Q1 Q1: Precursor Selection m/z 217.1 ESI->Q1 Q2 Q2: Collision Cell CID (Argon) Q1->Q2 Q3 Q3: Product Selection m/z 171.1 Q2->Q3 Det Detector Electron Multiplier Q3->Det

LC-MS/MS Triple Quadrupole MRM quantification pathway.

Quantitative Performance Comparison

Chromatographic Fidelity (Biphenyl vs. C18)

To assess the impact of stationary phase chemistry, injections of a 50 ng/mL neat standard were evaluated. The Biphenyl column completely resolved the peak tailing observed on the C18 column, proving that π-π interactions are critical for isoquinoline derivatives.

ParameterC18 Core-Shell (1.7 µm, 100 x 2.1 mm)Biphenyl (1.7 µm, 100 x 2.1 mm)Performance Gain
Retention Time (min) 2.853.42Enhanced retention of polar aromatic
Asymmetry Factor (As) 1.85 (Severe Tailing)1.05 (Symmetrical)43% Improvement
Theoretical Plates (N) 8,50014,20067% Increase in Efficiency
Signal-to-Noise (S/N) 150:1420:12.8x Sensitivity Boost
Bioanalytical Validation (SPE vs. PPT)

Following standard bioanalytical validation parameters (precision, accuracy, and matrix effect)[1], the two sample preparation methods were compared using the Biphenyl column. The Matrix Factor (MF) was calculated by comparing the peak area of the analyte spiked post-extraction to the peak area of a neat standard. An MF of 1.0 indicates no matrix effect.

Validation Metric (at 10 ng/mL QC)Protein Precipitation (PPT)Solid-Phase Extraction (SPE)FDA/EMA Acceptance Criteria
Absolute Recovery (%) 98.5 ± 8.2%92.4 ± 2.1%Consistent & Reproducible
Matrix Factor (Ion Suppression) 0.55 (45% Suppression)0.98 (2% Suppression)MF close to 1.0
Intra-day Precision (% CV) 16.4%3.2%≤ 15%
Inter-day Accuracy (% Bias) -18.5%+2.1%± 15%
LLOQ Achieved 5.0 ng/mL0.5 ng/mLSignal-to-noise ≥ 5

Conclusion & Recommendations

The data conclusively demonstrates that applying generic LC-MS/MS workflows to Ethyl 8-aminoisoquinoline-3-carboxylate yields sub-optimal results.

  • Column Selection: Relying on standard C18 columns leads to unacceptable peak tailing (As = 1.85) due to unshielded silanol interactions. Switching to a Biphenyl column leverages π-π interactions, restoring peak symmetry (As = 1.05) and nearly tripling the signal-to-noise ratio.

  • Sample Preparation: While PPT is fast, it fails to remove phospholipids, resulting in massive ion suppression (45%) that causes the method to fail FDA/EMA precision criteria (% CV > 15%). SPE using an HLB sorbent provides a self-validating, robust extraction that eliminates matrix effects (MF = 0.98) and achieves a highly sensitive LLOQ of 0.5 ng/mL.

For researchers developing pharmacokinetic or toxicological assays for isoquinoline-based compounds, the combination of Solid-Phase Extraction and Biphenyl chromatography is strongly recommended to ensure scientific integrity and regulatory compliance.

References

  • Evolution, Validation and Current Challenges in Bioanalytical Methods for Praziquantel: From Fluorometry to LC–MS/MS. MDPI. Available at:[Link]

  • Simultaneous Determination of Isoquinoline Alkaloids in Medicinal Asiatic Plants by Ultrasound-Assisted Extraction and High-Performance Liquid Chromatography – Mass Spectrometry with Principal Component Analysis. ResearchGate. Available at: [Link]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. PMC. Available at:[Link]

  • Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids on XB-C18 Core-Shell Column Using Different Mobile Phase Compositions. Science.gov. Available at: [Link]

Sources

Safety Operating Guide

Ethyl 8-aminoisoquinoline-3-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Technical Bulletin: Operational Guide for the Safe Handling and Disposal of Ethyl 8-aminoisoquinoline-3-carboxylate

As a Senior Application Scientist, I frequently consult with drug development professionals on the logistical and safety challenges of handling specialized heterocyclic building blocks. Ethyl 8-aminoisoquinoline-3-carboxylate (CAS: 2248330-43-8)[1] is a highly valuable intermediate in pharmaceutical synthesis. However, its structural profile—featuring both an ester linkage and an aromatic amine moiety—necessitates stringent operational and disposal protocols. Mishandling this compound not only risks personnel exposure to sensitizing agents but also invites severe regulatory penalties under environmental laws.

This guide provides a self-validating, step-by-step operational plan to ensure laboratory safety, regulatory compliance, and environmental stewardship.

Physicochemical Hazard Profile and Causality

To design an effective safety protocol, we must first understand the chemical behavior of the substance. Do not simply follow steps blindly; understand why these precautions are necessary:

  • Toxicity and Sensitization: Aromatic amines, such as aminoisoquinolines, are known skin and eye irritants and potential sensitizers[2]. Direct contact can lead to localized dermatitis or systemic absorption.

  • Environmental Persistence: These compounds do not readily biodegrade. If allowed to enter the water supply or soil, they pose a persistent ecological hazard and must be kept out of standard drainage systems[2][3].

  • Thermal Decomposition: When subjected to fire or standard combustion, the nitrogen-rich isoquinoline ring breaks down to emit highly toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2)[4]. Therefore, standard municipal disposal or low-temperature burning is strictly prohibited.

Operational Safety and Spill Response Plan

Before initiating any workflow involving Ethyl 8-aminoisoquinoline-3-carboxylate, establish the following engineering controls and response systems.

Engineering Controls: Always handle the dry powder within a certified Class II biological safety cabinet or a chemical fume hood to prevent inhalation of airborne particulates[5].

Spill Response Methodology: Because the compound is typically supplied as a fine powder, wet cleanup methods (like spraying with water) will only create a hazardous slurry and increase the surface area of contamination.

  • Isolate the Area: Restrict access to the spill zone and ensure localized exhaust ventilation is active[3].

  • Dry Containment: Do not use water. Gently cover the spilled powder with an inert, dry absorbent material (e.g., sand or vermiculite) to suppress dust generation[5][6].

  • Collection: Use non-sparking tools to sweep the mixture into a heavy-duty, sealable plastic bag or high-density polyethylene (HDPE) container[5].

  • Decontamination: Only after the bulk solid is removed, wipe the surface with a solvent in which the compound is soluble (e.g., ethanol or ethyl acetate), followed by a soap and water wash[4]. Dispose of all wipes as solid hazardous waste.

Step-by-Step Waste Disposal Protocol

Waste generators must determine if a discarded chemical is classified as hazardous waste under US EPA guidelines (40 CFR 261.3)[2][7]. The EPA's "derived-from" rule dictates that any material generated from the cleanup or processing of this chemical must also be treated as hazardous waste[8].

  • Step 1: Waste Segregation Separate waste into solid and liquid streams. Mixing solid powder with liquid solvent waste complicates the incineration process and increases disposal costs. Verify that liquid waste does not contain incompatible strong oxidizing agents or strong acids, which can trigger dangerous exothermic reactions[4].

  • Step 2: Containerization Transfer solid waste (powder, contaminated gloves, and empty reagent bottles) into a dedicated, sealable HDPE drum. Transfer liquid waste (reaction filtrates) into a designated non-halogenated organic waste carboy. Self-Validation Check: Before sealing liquid waste, verify the pH of the solution to ensure it is neutral, preventing pressure buildup from unintended gas evolution during storage.

  • Step 3: Regulatory Labeling Under the OSHA Hazard Communication Standard (29 CFR 1910.1200), all waste containers must be immediately labeled[9][10]. Labels must explicitly state "Hazardous Waste," include the full chemical name (Ethyl 8-aminoisoquinoline-3-carboxylate), list the primary hazards (Irritant, Environmental Hazard), and display the accumulation start date.

  • Step 4: Secondary Containment and Storage Store sealed containers in a cool, dry, and well-ventilated waste accumulation area[4]. Place all primary containers inside secondary containment bins capable of holding 110% of the largest container's volume to safeguard against leaks[5].

  • Step 5: Final Disposition Coordinate with a licensed hazardous waste contractor for removal. The mandated disposal route is high-temperature incineration at an approved facility equipped with environmental scrubbers capable of neutralizing NOx emissions[2][4].

Waste Stream Categorization

Waste TypeMatrixPrimary HazardCompatible ContainerFinal Disposal Route
Pure Solid / Powder Unused reagent, spilled materialIrritant, Toxic Fumes (NOx)Sealed HDPE DrumHigh-Temperature Incineration
Contaminated Solids PPE, wipes, inert absorbentsTrace IrritantHeavy-duty plastic bags / DrumHigh-Temperature Incineration
Liquid Solutions Organic solvent filtratesFlammable, IrritantNon-Halogenated CarboySolvent Blending / Incineration
Aqueous Wash Water with trace compoundEnvironmental ToxicityAqueous Waste CarboySpecialized Wastewater Treatment

Disposal Workflow Visualization

WasteDisposal Start Ethyl 8-aminoisoquinoline-3-carboxylate Waste Generation SolidWaste Solid Waste Stream (Powder, PPE, Absorbents) Start->SolidWaste LiquidWaste Liquid Waste Stream (Organic Solvents/Filtrates) Start->LiquidWaste Container1 Seal in HDPE Solid Waste Drum SolidWaste->Container1 Container2 Store in Non-Halogenated Solvent Carboy LiquidWaste->Container2 Labeling Apply EPA RCRA & OSHA Compliant Labels Container1->Labeling Container2->Labeling Storage Secondary Containment (Cool, Dry, Ventilated) Labeling->Storage Incineration High-Temperature Incineration (Licensed Contractor) Storage->Incineration Final Disposition

Workflow for the segregation, labeling, and disposal of aminoisoquinoline waste.

References

  • Sigma-Aldrich. "Ethyl 3-methylflavone-8-carboxylate (Contains CAS data for Ethyl 8-aminoisoquinoline-3-carboxylate)". Sigma-Aldrich Catalog.

  • AK Scientific, Inc. "6-Aminoisoquinoline - Safety Data Sheet". AKSci.

  • CymitQuimica. "6-Aminoisoquinoline - Safety Data Sheet". CymitQuimica.

  • Spectrum Chemical. "TCI AMERICA - 4-Aminoisoquinoline Safety Data Sheet". Spectrum Chemical.

  • Fisher Scientific. "SAFETY DATA SHEET - 3-Aminoisoquinoline". Fisher Scientific.

  • TCI AMERICA. "1-Aminoisoquinoline - Safety Data Sheet". Amazon SSL Images.

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard". OSHA.gov.

  • J.J. Keller. "OSHA Hazard Communication Standard | HazCom". J.J. Keller & Associates.

  • Electronic Code of Federal Regulations (eCFR). "40 CFR 261.3 -- Definition of hazardous waste". eCFR.gov.

  • Lion Technology. "What Is the Hazardous Waste Derived-from Rule and How Does It Work?". Lion.com.

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.